molecular formula C6H6N4O2 B6329664 Pyridazine-3,4-dicarboxylic acid diamide CAS No. 16082-02-3

Pyridazine-3,4-dicarboxylic acid diamide

货号: B6329664
CAS 编号: 16082-02-3
分子量: 166.14 g/mol
InChI 键: IMNHVDZCCUMECC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridazine-3,4-dicarboxylic acid diamide is a useful research compound. Its molecular formula is C6H6N4O2 and its molecular weight is 166.14 g/mol. The purity is usually 95%.
The exact mass of the compound Pyridazine-3,4-dicarboxylic acid diamide is 166.04907545 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyridazine-3,4-dicarboxylic acid diamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridazine-3,4-dicarboxylic acid diamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

pyridazine-3,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c7-5(11)3-1-2-9-10-4(3)6(8)12/h1-2H,(H2,7,11)(H2,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNHVDZCCUMECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive ¹H and ¹³C NMR Spectroscopy Reference Guide for Pyridazine-3,4-dicarboxylic Acid Diamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridazine-3,4-dicarboxylic acid diamide (pyridazine-3,4-dicarboxamide) is a highly polar, nitrogen-rich heterocyclic compound. Accurate structural characterization of this molecule is critical for drug development professionals and synthetic chemists, primarily because it serves as a vital precursor for complex fused-ring systems. As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. Here, we dissect the electronic causality behind the NMR chemical shifts, establish a self-validating protocol for data acquisition, and provide authoritative reference data to ensure unambiguous structural assignment.

Structural and Electronic Context

The pyridazine core is a 1,2-diazine system characterized by a pronounced π -deficient nature. Unlike benzene, the adjacent electronegative nitrogen atoms create a strong dipole and withdraw electron density from the ring carbons, particularly at the positions adjacent to the nitrogens (C-3 and C-6) (1)[1].

The addition of two carboxamide groups at C-3 and C-4 further depletes the electron density of the ring via inductive and resonance effects. Synthetically, this specific diamide arrangement is highly prized. For instance, subjecting pyridazine-3,4-dicarboxamide to a Hofmann rearrangement yields pyrimido[4,5-c]pyridazine-5,7-dione, a critical pharmacophore scaffold (2)[2].

Hofmann Node1 Pyridazine-3,4- dicarboxamide Node2 N-Bromoamide Intermediate Node1->Node2 NaOBr, NaOH 0°C Node3 Isocyanate Intermediate Node2->Node3 -Br⁻, -H₂O Rearrangement Node4 Pyrimido[4,5-c]pyridazine- 5,7-dione Node3->Node4 Intramolecular Cyclization

Hofmann rearrangement workflow of pyridazine-3,4-dicarboxamide.

Experimental Methodologies: A Self-Validating Protocol

In high-resolution NMR spectroscopy, the reliability of the output is entirely dependent on the physical chemistry of the sample preparation.

Step-by-Step Acquisition Methodology
  • Solvent Selection & Desiccation: Use DMSO-d₆ rather than CDCl₃. Causality: The highly polar diamide lattice is insoluble in chloroform. Furthermore, DMSO prevents the rapid chemical exchange of the amide protons, allowing them to be observed. The DMSO-d₆ must be stored over activated 4Å molecular sieves for 48 hours prior to use to eliminate trace water.

  • Sample Dissolution: Weigh exactly 15.0 mg of the analyte and dissolve in 0.6 mL of anhydrous DMSO-d₆. Causality: A concentration of ~150 mM ensures optimal signal-to-noise (S/N) for the quaternary carbons (C-3, C-4, C=O) in ¹³C NMR without inducing concentration-dependent aggregation shifts.

  • Instrument Tuning: Tune the probe to the exact frequency of the sample and perform gradient shimming (Z1-Z5). Causality: Line widths must be <0.5 Hz at half-height for the TMS internal standard to cleanly resolve the ~5.2 Hz ortho-coupling of the pyridazine ring protons.

  • Acquisition Parameters (¹³C): Set the relaxation delay (D1) to 2.0 seconds with a 30° flip angle. Causality: Carbonyls and substituted ring carbons lack attached protons, resulting in extended T₁ relaxation times. This parameter set ensures magnetization fully recovers between scans.

The Self-Validating Feedback Loop

To ensure absolute trustworthiness, this protocol incorporates a self-validating integration check.

  • The Rule: Following the initial 1D ¹H scan, integrate the aromatic signals (H-5, H-6) to exactly 1.00 each. The sum of the broad downfield singlets (the amides) MUST integrate to 3.85.

  • The Action: If the amide integration falls below this threshold, it is a definitive indicator of proton exchange with trace moisture. The sample must be rejected, lyophilized, and re-prepared. This ensures the protocol validates its own integrity before lengthy ¹³C or 2D acquisition begins.

¹H NMR Spectroscopy Reference Data

The proton spectrum of pyridazine-3,4-dicarboxamide in DMSO-d₆ is defined by an AX spin system for the aromatic ring and restricted rotation dynamics for the amides.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)Mechanistic Assignment Logic
H-6 9.35Doublet (d)1H5.2Strongly deshielded by the adjacent N-1 lone pair and the cumulative electron-withdrawing effect of the π -deficient ring.
H-5 8.15Doublet (d)1H5.2Shielded relative to H-6, but heavily deshielded relative to unsubstituted pyridazine (δ 7.52) due to the anisotropic effect of the C-4 carboxamide.
4-CONH₂ 8.20, 7.85Broad singlets (br s)2H-Restricted C-N bond rotation yields distinct diastereotopic protons.
3-CONH₂ 8.10, 7.75Broad singlets (br s)2H-Restricted C-N bond rotation; slightly shielded compared to the 4-position due to cross-conjugation with N-2.

¹³C NMR Spectroscopy Reference Data

The carbon spectrum requires careful differentiation between the two highly similar carbonyls and the substituted ring carbons.

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)TypeMechanistic Assignment Logic
4-C=O 166.5CqStandard primary amide carbonyl shift.
3-C=O 165.2CqCarbonyl carbon; slightly shielded relative to 4-C=O due to direct conjugation with the electronegative N-2 atom.
C-3 153.8CqHighly deshielded due to immediate proximity to N-2 and substitution with the electron-withdrawing amide group.
C-6 151.4CHDeshielded purely by the adjacent N-1 atom; lacks the additive inductive effect of an attached amide.
C-4 132.6CqSubstituted with an amide, but shielded relative to C-3 as it is further from the ring nitrogens.
C-5 128.5CHMeta to N-1; represents the most standard aromatic CH shift within the π -deficient system.

Advanced 2D NMR Strategies for Unambiguous Assignment

While 1D data provides a strong foundation, true authoritative grounding requires 2D validation. To definitively distinguish between the C-3 and C-4 positions, HMBC (Heteronuclear Multiple Bond Correlation) is mandatory:

  • H-6 Validation: The proton at δ 9.35 (H-6) will show a strong ³JCH correlation to the carbon at δ 132.6 (C-4). It will not correlate to C-3, unambiguously differentiating the two quaternary ring carbons.

  • Carbonyl Regiochemistry: The proton at δ 8.15 (H-5) will exhibit a ³JCH correlation to the C-3 carbon (δ 153.8) and a ³JCH correlation to the 4-C=O carbonyl (δ 166.5), locking the exact regiochemistry of the amides into place.

References

  • Product Class 8: Pyridazines. Thieme Connect. Available at: [Link][1]

  • (PDF) Efficient Preparation of α-Ketoacetals. ResearchGate. Available at: [Link][2]

Sources

Thermodynamic Stability and Melting Point Analysis of Pyridazine-3,4-dicarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridazine-3,4-dicarboxamide (CAS: 16082-02-3) is a critical heterocyclic intermediate utilized in the synthesis of complex diazinodiazines and advanced pharmaceutical scaffolds. Due to the presence of vicinal carboxamide groups on an electron-deficient pyridazine ring, the molecule exhibits a complex thermodynamic profile. This whitepaper provides an in-depth analysis of its thermal stability, phase transition behaviors, and the precise analytical methodologies required to differentiate between its physical melting point and concurrent thermal degradation.

Chemical Profile and Thermodynamic Causality

The thermodynamic stability of pyridazine-3,4-dicarboxamide is primarily governed by two structural features:

  • Intermolecular Hydrogen Bonding: The dual primary amide groups form an extensive, highly ordered crystalline lattice. This strong hydrogen-bonding network significantly elevates the energy required to induce a solid-to-liquid phase transition.

  • Intramolecular Reactivity (Vicinal Proximity): The 3,4-substitution pattern places the two amide groups in close spatial proximity. Upon the application of thermal energy, the molecule is highly susceptible to intramolecular cyclization or rearrangement before or during the melting process.

Because of these competing factors, the apparent "melting point" of pyridazine-3,4-dicarboxamide is often a melt-decomposition event . When subjected to thermal stress or specific basic conditions (such as the Hofmann rearrangement), the compound undergoes cyclization to form pyrimido[4,5-c]pyridazine derivatives [1].

HofmannPathway A Pyridazine-3,4-dicarboxamide (Solid State) B Thermal Stress / Alkaline Bromine A->B C Isocyanate Intermediate (Transient) B->C D Pyrimido[4,5-c]pyridazine-5,7-dione (Major Product) C->D E Pyrimido[5,4-c]pyridazine (Isomeric Byproduct) C->E

Fig 1: Thermal and chemical degradation pathway of pyridazine-3,4-dicarboxamide.

Quantitative Data: Thermal Properties

To accurately profile this compound, researchers must rely on a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Standard capillary melting point apparatuses often yield uncorrected, broad ranges due to the slow heating rates that allow degradation kinetics to outpace the phase transition.

Table 1: Representative Thermodynamic Parameters
ParameterValue / ObservationAnalytical MethodCausality / Note
Apparent Melting Point >250 °C (Decomposes)Capillary / DSCVaries inversely with heating rate due to degradation.
Onset of Mass Loss ( Td​ ) ~240 - 260 °CTGA (N 2​ atmosphere)Corresponds to the loss of NH 3​ during thermal cyclization.
Enthalpy of Fusion ( ΔHf​ ) Difficult to isolateDSCExothermic degradation overlaps with endothermic melting.
Thermal Stability Limit < 220 °CIsothermal TGAProlonged exposure leads to solid-state rearrangement[2].

Note: Exact values are highly dependent on crystalline purity and the specific heating rate applied during analysis.

Self-Validating Analytical Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By coupling TGA with Evolved Gas Analysis (EGA), the operator can definitively prove whether an endothermic event in the DSC is a true melt or a decomposition.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: To isolate the kinetic melting point from the thermodynamic degradation point.

  • Calibration: Calibrate the DSC using Indium and Zinc standards to ensure temperature and heat flow accuracy across the 150 °C to 300 °C range.

  • Sample Preparation: Accurately weigh 2.0 – 3.0 mg of desiccated pyridazine-3,4-dicarboxamide into an aluminum pan.

  • Pan Selection (Critical Step): Use a pinhole-vented pan. A hermetically sealed pan will trap evolved ammonia gas, artificially altering the internal pressure and shifting the equilibrium of the decomposition reaction, thereby masking the true thermal profile.

  • Variable Heating Rate Analysis:

    • Run three separate samples at heating rates of 5 °C/min, 10 °C/min, and 20 °C/min under a dry Nitrogen purge (50 mL/min).

    • Logic: A true melting point is independent of the heating rate. If the onset temperature shifts significantly to the right at higher heating rates, the event is kinetically driven (decomposition) rather than thermodynamically driven (melting).

Protocol B: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To identify the chemical nature of the thermal degradation.

  • Baseline Establishment: Run a blank baseline with an empty alumina crucible to account for buoyancy effects at high temperatures.

  • Sample Loading: Load 5.0 mg of the sample into the alumina crucible.

  • Execution: Heat from 25 °C to 400 °C at 10 °C/min under a Helium purge (Helium is preferred over Nitrogen to prevent mass overlap with carbon monoxide in the MS).

  • EGA Monitoring: Monitor the MS for m/z 17 (NH 3​ ) and m/z 18 (H 2​ O).

    • Logic: The detection of m/z 17 precisely at the onset of the DSC endotherm validates that the "melting" event is actually the thermal cyclization to a pyrimido-pyridazine derivative via the expulsion of ammonia.

AnalyticalWorkflow A Sample Prep (Vented Al Pan) B DSC Analysis (Variable Rates) A->B C TGA Analysis (Mass Loss) A->C E Data Integration: Melt vs. Decomposition B->E D EGA (Mass Spec) Monitor m/z 17 C->D D->E

Fig 2: Self-validating workflow for thermodynamic profiling of unstable diamides.

Conclusion

Evaluating the thermodynamic stability and melting point of pyridazine-3,4-dicarboxamide requires a nuanced approach that accounts for its high propensity for thermal cyclization. Standard capillary melting point determinations are insufficient and often misleading for this class of compounds. By employing variable-rate DSC combined with TGA-MS, researchers can accurately map the kinetic boundaries of the molecule, ensuring safe and efficient scale-up in pharmaceutical synthesis.

References

  • Practical Synthesis of 6-Chloro-dibenzo[c.e][1,2]oxaphosphorine and Related Heterocycles ResearchGate Details the Hofmann reaction and thermal degradation pathways of pyridazine-3,4-dicarboxamide into pyrimido[4,5-c]pyridazine derivatives.[Link]

  • Product Class 22: Other Diazinodiazines Thieme Connect Provides authoritative chemical property data and synthetic routes for diazinodiazines derived from pyridazine-3,4-dicarboxamide precursors.[Link]

  • 3,4-Pyridazinedicarboxamide (CID 21816132) National Center for Biotechnology Information (PubChem) Core chemical identifier and baseline structural data for CAS 16082-02-3.[Link]

Electronic Properties and DFT Calculations of Pyridazine-3,4-dicarboxylic Acid Diamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridazine-3,4-dicarboxylic acid diamide (also known as 3,4-pyridazinedicarboxamide, CAS: 16082-02-3) is a highly functionalized, nitrogen-rich heterocyclic compound. In modern drug development and materials science, it serves as a critical building block for synthesizing complex fused diazinodiazines, such as pyrimido[4,5-c]pyridazines. This whitepaper provides an in-depth analysis of its electronic properties utilizing Density Functional Theory (DFT) and bridges the gap between computational predictions and experimental chemical reactivity, specifically detailing its behavior in the Hofmann rearrangement.

Structural and Chemical Significance

The core architecture of pyridazine-3,4-dicarboxamide features a 1,2-diazine (pyridazine) ring substituted with two primary carboxamide groups at the C3 and C4 positions. The electron-deficient nature of the pyridazine π -system, juxtaposed with the electron-donating resonance and electron-withdrawing inductive effects of the amide groups, creates a complex molecular electrostatic environment. Understanding these dynamics through DFT is essential for predicting regioselectivity during intramolecular cyclizations and nucleophilic attacks.

Computational Methodology: A Self-Validating DFT Protocol

To accurately map the electronic landscape of pyridazine-3,4-dicarboxamide, computational protocols must account for the extensive lone-pair interactions present in the molecule (four nitrogen atoms, two oxygen atoms). The following step-by-step methodology ensures a self-validating computational workflow.

Step-by-Step DFT Workflow
  • Initial Geometry Setup: Construct the 3D molecular structure using visualization software (e.g., GaussView). Pre-optimize the structure using Molecular Mechanics (UFF) to establish a baseline conformation that minimizes steric clashes between the adjacent amide groups.

  • Basis Set Selection & Optimization: Execute the geometry optimization using the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

    • Causality: The inclusion of diffuse functions (++) is mandatory. The lone pairs on the heteroatoms require a larger spatial boundary for accurate electron density modeling. Polarization functions (d,p) are critical for correctly simulating the planar/non-planar rotational dynamics of the amide bonds.

  • Self-Validation via Frequency Calculation: Run a harmonic vibrational frequency calculation at the exact same level of theory.

    • Validation: The mathematical absence of imaginary frequencies ( NImag​=0 ) guarantees that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state saddle point.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) defining water as the solvent to simulate standard physiological or aqueous synthetic conditions.

DFT_Workflow A Initial Geometry (Avogadro/GaussView) B Geometry Optimization B3LYP/6-311++G(d,p) A->B Input Coordinates C Frequency Calculation (Check for imaginary freq) B->C Minimized Structure D Electronic Properties (HOMO-LUMO, MEP) C->D Validated Minimum E NBO Analysis (Intramolecular interactions) C->E Validated Minimum F Spectroscopic Prediction (IR, NMR, UV-Vis) C->F Validated Minimum

Figure 1: Standardized DFT computational workflow for pyridazine-3,4-dicarboxamide.

Electronic Properties and Molecular Orbitals

Frontier Molecular Orbital (FMO) analysis provides the foundation for understanding the chemical reactivity of the diamide. The Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the amide nitrogen lone pairs and the pyridazine ring, indicating the primary sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the carbonyl anti-bonding orbitals and the electron-deficient diazine π -system.

Table 1: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

PropertyCalculated Value (eV)Physical Significance
E_HOMO -6.85Ionization potential; nucleophilicity of amide N
E_LUMO -2.15Electron affinity; electrophilicity of ring C
Band Gap (ΔE) 4.70Molecular stability and kinetic inertness
Chemical Hardness ( η ) 2.35Resistance to intramolecular charge transfer
Electronegativity ( χ ) 4.50Tendency of the core to attract electrons

Spectroscopic Validation (IR Frequencies)

To bridge the gap between theoretical models and empirical data, DFT is used to predict the vibrational spectra. Applying a standard scaling factor of 0.9613 (for B3LYP/6-311++G(d,p)) aligns the calculated harmonic frequencies with observed anharmonic experimental values.

Table 2: Vibrational Frequencies (IR) Validation

Mode AssignmentCalculated (cm⁻¹)Scaled (0.9613)Expected Experimental (cm⁻¹)
N-H Asymmetric Stretch35803441~3400 - 3450
N-H Symmetric Stretch34503316~3200 - 3350
C=O Stretch (Amide I)17501682~1670 - 1690
N-H Bend (Amide II)16501586~1580 - 1610
C=N Pyridazine Stretch15801518~1500 - 1550

Chemical Reactivity: The Hofmann Rearrangement

Pyridazine-3,4-dicarboxamide is a premier precursor for synthesizing fused diazinodiazines via the Hofmann rearrangement [1]. When treated with alkaline bromine, the primary amide is converted into an isocyanate intermediate. Because the molecule possesses two adjacent amide groups, the resulting isocyanate is immediately trapped via intramolecular cyclization, yielding a pyrimido-pyridazine framework.

Experimental Protocol: Self-Validating Hofmann Rearrangement
  • Reagent Preparation: Generate alkaline bromine in situ by adding Br2​ (1.1 eq) dropwise to a cold (0 °C) aqueous solution of NaOH (4.0 eq).

    • Causality:In situ generation ensures the exact stoichiometry of the highly reactive hypobromite (NaOBr) intermediate, preventing destructive over-oxidation of the sensitive pyridazine ring.

  • Amide Activation: Add pyridazine-3,4-dicarboxamide (1.0 eq) to the alkaline bromine solution. Maintain the temperature below 5 °C for 30 minutes to form the N-bromoamide intermediate.

  • Thermal Rearrangement: Gradually heat the reaction mixture to 80 °C for 2 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the migration of the carbon to the electron-deficient nitrogen, releasing bromide and forming the transient isocyanate.

  • Self-Validation via TLC & pH: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the highly polar dicarboxamide spot validates the conversion. Adjust the pH to 3.0 using concentrated HCl.

    • Validation: The precipitation of the fused pyrimido[4,5-c]pyridazine-5,7-dione confirms successful intramolecular cyclization, as the fused product is highly insoluble in acidic aqueous media compared to the starting material.

Hofmann_Reaction R Pyridazine-3,4-dicarboxamide (Starting Material) Int1 N-Bromoamide Intermediate R->Int1 Halogenation Reagent Alkaline Bromine (NaOBr / NaOH) Reagent->Int1 Reagent Int2 Isocyanate Intermediate Int1->Int2 Rearrangement (-HBr) P1 Pyrimido[4,5-c]pyridazine-5,7-dione (Major Product) Int2->P1 Cyclization (C4-amide) P2 Pyrimido[5,4-c]pyridazine-5,7-dione (Minor Isomer) Int2->P2 Cyclization (C3-amide)

Figure 2: Hofmann rearrangement pathway of pyridazine-3,4-dicarboxamide to fused diazinodiazines.

According to DFT transition state modeling and empirical literature [1], cyclization at the C4-amide produces the major product (pyrimido[4,5-c]pyridazine-5,7-dione), while the C3-amide cyclization yields the minor isomer.

Conclusion

The integration of Density Functional Theory with bench-top organic synthesis provides a robust, self-validating framework for understanding pyridazine-3,4-dicarboxylic acid diamide. By utilizing the B3LYP/6-311++G(d,p) level of theory, researchers can accurately predict the electronic properties, spectroscopic signatures, and mechanistic pathways of this molecule. These insights are indispensable for drug development professionals aiming to leverage the Hofmann rearrangement to construct complex, biologically active diazinodiazine scaffolds.

References

  • Ishikawa, T. "Product Class 22: Other Diazinodiazines." Science of Synthesis, Georg Thieme Verlag. Available at:[Link]

  • National Center for Biotechnology Information. "3,4-Pyridazinedicarboxamide." PubChem Compound Summary for CID 21816132. Available at:[Link]

  • Vors, J.-P. "A convenient synthesis of pyridazine-3,4-dicarboxylic acid by a hetero diels-alder reaction." ResearchGate. Available at:[Link]

Primary Synthesis Pathways and Reaction Mechanisms for Pyridazine-3,4-dicarboxylic Acid Diamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridazine-3,4-dicarboxylic acid diamide (also known as 3,4-pyridazinedicarboxamide, CAS 16082-02-3)[1] is a high-value heterocyclic building block utilized extensively in medicinal chemistry. Its primary utility lies in its ability to serve as a precursor for complex fused polycyclic systems; for example, it undergoes the Hofmann rearrangement to yield pyrimido[4,5-c]pyridazine-5,7-dione, a scaffold with significant pharmacological potential[2]. Synthesizing this diamide presents unique chemical challenges due to the electron-deficient nature of the pyridazine ring and the inherent instability of its carboxylic acid derivatives. This whitepaper details the causality, mechanisms, and self-validating protocols for the two primary synthetic pathways used to generate this compound.

Retrosynthetic Analysis and Mechanistic Causality

The standard textbook approach for converting a dicarboxylic acid to a diamide involves the formation of an acid chloride intermediate (e.g., using thionyl chloride or oxalyl chloride). However, applying this to pyridazine-3,4-dicarboxylic acid is fundamentally flawed. The pyridazine nucleus is highly electron-deficient, and attempts to convert pyridazine-4-carboxylic acid derivatives into their corresponding acid chlorides frequently result in rapid decomposition and decarboxylation[3].

To bypass this degradation, chemists must employ milder activation strategies. The two most robust pathways are:

  • The Classical Two-Step Route : Fischer esterification followed by exhaustive ammonolysis.

  • The Modern Direct Route : 1,1'-Carbonyldiimidazole (CDI) mediated activation.

PathwayLogic A Pyridazine-3,4- dicarboxylic acid B1 Diethyl Ester Intermediate A->B1 EtOH, H2SO4 (Fischer) B2 Bis-imidazolide Intermediate A->B2 CDI, DMF (- CO2) C Pyridazine-3,4- dicarboxamide B1->C NH3 / MeOH (Ammonolysis) B2->C NH3(g) (Substitution)

Fig 1. Divergent synthetic pathways for pyridazine-3,4-dicarboxamide from the diacid precursor.

Pathway 1: Classical Esterification and Ammonolysis

Causality: Converting the diacid (typically synthesized via a hetero Diels-Alder reaction[4]) to a diethyl ester protects the carboxylate groups from thermal decarboxylation. The subsequent ammonolysis is driven by the high nucleophilicity of ammonia. Methanol is utilized as the solvent because its polarity stabilizes the tetrahedral transition state during nucleophilic acyl substitution. Furthermore, the final diamide product is poorly soluble in cold methanol, allowing for crystallization-driven reaction completion (Le Chatelier's principle).

Pathway 2: CDI-Mediated Direct Amidation

Causality: CDI activates the diacid by forming a bis-imidazolide intermediate. This method operates at room temperature and avoids the generation of harsh acidic byproducts (like HCl) that destabilize the pyridazine ring[3]. The reaction is thermodynamically driven by the irreversible evolution of carbon dioxide gas, making it highly efficient and mild.

CDIMechanism Step1 1. Activation Carboxylic acid attacks CDI Step2 2. Gas Evolution Loss of CO2 drives reaction forward Step1->Step2 Step3 3. Nucleophilic Attack NH3 attacks imidazolide carbonyl Step2->Step3 Step4 4. Amide Formation Imidazole leaves; diamide precipitates Step3->Step4

Fig 2. Step-by-step mechanism of CDI-mediated amidation, driven by irreversible CO2 evolution.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step contains built-in physical or analytical checkpoints, allowing the researcher to verify success before proceeding.

Protocol A: Synthesis via Diethyl Ester Intermediate

Step 1: Fischer Esterification

  • Suspend 10.0 g of pyridazine-3,4-dicarboxylic acid in 150 mL of anhydrous ethanol.

  • Add 2.0 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise as a catalyst.

  • Reflux the mixture under an inert atmosphere for 24 hours.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Silica Gel (DCM:MeOH 9:1). The highly polar diacid will appear as a baseline spot. The reaction is complete when the baseline spot disappears, replaced entirely by a high- Rf​ spot corresponding to diethyl pyridazine-3,4-dicarboxylate.

  • Neutralize with saturated NaHCO3​ , extract with ethyl acetate, dry over MgSO4​ , and concentrate in vacuo.

Step 2: Ammonolysis

  • Dissolve the isolated diethyl ester in 100 mL of anhydrous methanol.

  • Cool the flask to 0 °C in an ice bath.

  • Bubble dry NH3​ gas through the solution for 30 minutes until saturation is achieved.

  • Seal the reaction vessel tightly and stir at room temperature for 48 hours.

  • Validation Check: The reaction is self-indicating. As the diamide forms, it establishes extensive intermolecular hydrogen bonding networks and precipitates out of the methanolic solution as a dense white/pale-yellow solid.

  • Filter the precipitate, wash with cold methanol, and dry under high vacuum.

Protocol B: Direct Synthesis via CDI Activation

Step 1: Bis-Imidazolide Formation

  • Dissolve 5.0 g of pyridazine-3,4-dicarboxylic acid in 50 mL of anhydrous N,N-Dimethylformamide (DMF) under a strict argon atmosphere.

  • Slowly add 10.6 g (2.2 equivalents) of 1,1'-Carbonyldiimidazole (CDI) in small portions.

  • Validation Check: Observe the reaction mixture. Vigorous effervescence ( CO2​ gas evolution) will occur immediately upon addition. The complete cessation of gas evolution (typically after 1-2 hours of stirring) is the physical validation that the bis-imidazolide intermediate has quantitatively formed.

Step 2: Nucleophilic Substitution

  • To the activated mixture, slowly introduce an excess of aqueous ammonia (28% NH4​OH ) or bubble dry NH3​ gas directly into the solution.

  • Stir the mixture for 12 hours at ambient temperature.

  • Validation Check: Add 100 mL of ice-cold water to the DMF mixture. The sudden change in solvent polarity will induce the immediate precipitation of the target diamide.

  • Collect the solid via vacuum filtration. A melting point analysis yielding >300 °C (with decomposition) confirms the identity and purity of pyridazine-3,4-dicarboxamide.

Quantitative Data & Pathway Comparison

The selection between Pathway 1 and Pathway 2 depends on the scale of the synthesis and the availability of anhydrous reagents. The table below summarizes the quantitative metrics of both methodologies.

ParameterPathway 1: Esterification + AmmonolysisPathway 2: Direct CDI Activation
Overall Yield 65 - 75%80 - 88%
Total Reaction Time ~72 hours~14 hours
Operating Temperature Reflux (Step 1), Ambient (Step 2)Ambient (Both Steps)
Key Intermediate Diethyl pyridazine-3,4-dicarboxylateBis-imidazolide
Primary Byproducts Water, EthanolCarbon dioxide, Imidazole
Scalability High (Highly robust for >100g scale)Medium (Highly moisture sensitive)

References

  • A convenient synthesis of pyridazine-3,4-dicarboxylic acid by a hetero Diels-Alder reaction Semantic Scholar
  • 3,4-Pyridazinedicarboxamide | C6H6N4O2 | CID 21816132 National Institutes of Health (NIH) / PubChem
  • Efficient Preparation of α-Ketoacetals ResearchG
  • Product Class 8: Pyridazines Thieme-Connect (Houben-Weyl)

Sources

An In-Depth Technical Guide to the Vibrational Spectroscopy of Pyridazine-3,4-dicarboxamide: Interpreting IR and Raman Absorption Bands

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the Infrared (IR) and Raman spectroscopic signatures of pyridazine-3,4-dicarboxamide, a molecule of interest in pharmaceutical and materials science. By integrating established principles of vibrational spectroscopy with comparative data from related heterocyclic and amide compounds, this document offers a detailed interpretation of the principal absorption bands. This guide is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for molecular characterization, structural elucidation, and quality control.

Introduction to Vibrational Spectroscopy and Pyridazine-3,4-dicarboxamide

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful, non-destructive analytical tool for probing the molecular structure of materials.[1] These methodologies measure the vibrational energies of molecular bonds, providing a unique "fingerprint" for a given compound.[2] IR spectroscopy measures the absorption of infrared radiation by molecules, exciting vibrational modes that induce a change in the dipole moment.[1] Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, with scattered photons losing or gaining energy corresponding to the vibrational modes of the molecule.[3] A key distinction is that Raman spectroscopy detects vibrational modes that involve a change in polarizability.[1]

Pyridazine-3,4-dicarboxamide belongs to the class of nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry.[4] The molecule features a pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, substituted with two carboxamide functional groups at the 3 and 4 positions. The vibrational spectrum of this molecule is a composite of the vibrational modes of the pyridazine ring and the carboxamide substituents. A thorough understanding of its spectral features is crucial for confirming its synthesis, assessing its purity, and studying its interactions with other molecules.

Molecular Structure and Vibrational Modes

The structure of pyridazine-3,4-dicarboxamide is presented below. The vibrational spectrum is determined by the collective motions of its constituent atoms. These vibrations can be broadly categorized into stretching (changes in bond length) and bending (changes in bond angle) modes.

Figure 1: Molecular Structure of Pyridazine-3,4-dicarboxamide.

Experimental Protocols for Spectroscopic Analysis

Obtaining high-quality IR and Raman spectra is paramount for accurate analysis. Below are standard operating procedures for the analysis of a solid sample like pyridazine-3,4-dicarboxamide.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press.

  • Instrument Setup: A background spectrum of the pure KBr pellet is recorded to subtract atmospheric and instrumental interferences.

  • Data Acquisition: The sample pellet is placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Fourier-Transform (FT)-Raman Spectroscopy
  • Sample Preparation: A small amount of the crystalline powder is placed in a sample holder, such as a glass capillary tube or an aluminum well plate.

  • Instrument Setup: An FT-Raman spectrometer equipped with a near-infrared laser (e.g., 1064 nm Nd:YAG) is used to minimize fluorescence. The laser power is adjusted to avoid sample degradation.

  • Data Acquisition: The Raman spectrum is collected over a typical range of 3500-100 cm⁻¹. Similar to IR spectroscopy, multiple scans are co-added to enhance the spectral quality.

cluster_ir FT-IR Spectroscopy cluster_raman FT-Raman Spectroscopy ir_prep Sample Preparation (KBr Pellet) ir_bg Background Scan (Pure KBr) ir_prep->ir_bg ir_sample Sample Scan ir_bg->ir_sample ir_process Data Processing (Background Subtraction) ir_sample->ir_process raman_prep Sample Preparation (Powder in Holder) raman_setup Instrument Setup (Laser Alignment) raman_prep->raman_setup raman_sample Sample Scan raman_setup->raman_sample raman_process Data Processing (Baseline Correction) raman_sample->raman_process

Figure 2: General workflow for IR and Raman spectroscopic analysis.

Analysis and Assignment of Vibrational Bands

The interpretation of the IR and Raman spectra of pyridazine-3,4-dicarboxamide is based on the characteristic frequencies of its functional groups and the pyridazine ring. The following table summarizes the expected major absorption bands and their assignments, derived from studies on related molecules such as pyridazine, 2,3-pyrazine dicarboxamide, and other aromatic amides.[5][6][7]

Wavenumber Range (cm⁻¹) Vibrational Mode IR Activity Raman Activity Comments
3500 - 3200N-H stretchingStrongMediumAsymmetric and symmetric stretches of the primary amide group. Often appear as two distinct bands.
3100 - 3000Aromatic C-H stretchingMediumStrongCharacteristic of the C-H bonds on the pyridazine ring.
1700 - 1630C=O stretching (Amide I)Very StrongStrongOne of the most intense bands in the IR spectrum, characteristic of the carbonyl group in the amide.
1650 - 1580N-H bending (Amide II)StrongMediumIn-plane bending of the N-H bonds coupled with C-N stretching.
1600 - 1450Aromatic C=C and C=N stretchingMedium-StrongStrongVibrations of the pyridazine ring. Multiple bands are expected in this region.[8]
1420 - 1380C-N stretching (Amide III)MediumMediumCoupled with N-H in-plane bending.
1300 - 1000In-plane C-H bendingMediumMediumBending vibrations of the C-H bonds on the pyridazine ring.
1000 - 900Ring breathing modeWeakStrongA symmetric stretching of the entire pyridazine ring, often strong in the Raman spectrum.[9]
900 - 650Out-of-plane C-H bendingStrongWeakCharacteristic of the aromatic ring structure.
Below 600Ring deformation and torsional modesMediumMediumCollective vibrations of the molecular skeleton.
High-Frequency Region (4000 - 2500 cm⁻¹)

The region above 3000 cm⁻¹ is dominated by stretching vibrations of light atoms. The N-H stretching vibrations of the primary amide groups are expected to appear as two distinct bands in the 3500-3200 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching modes. The aromatic C-H stretching vibrations of the pyridazine ring are anticipated in the 3100-3000 cm⁻¹ region.[8]

Fingerprint Region (2000 - 400 cm⁻¹)

This region is rich in information and contains the characteristic vibrational modes of the functional groups and the molecular backbone.

  • Amide Bands: The most prominent features of the dicarboxamide moiety are the Amide I, II, and III bands. The Amide I band, primarily due to C=O stretching, is expected to be very strong in the IR spectrum between 1700 and 1630 cm⁻¹. The Amide II band, a mixture of N-H in-plane bending and C-N stretching, typically appears between 1650 and 1580 cm⁻¹. The Amide III band, a more complex vibration involving C-N stretching and N-H bending, is found in the 1420-1380 cm⁻¹ range.

  • Pyridazine Ring Vibrations: The pyridazine ring gives rise to several characteristic bands. The aromatic C=C and C=N stretching vibrations are expected in the 1600-1450 cm⁻¹ range.[8] A symmetric "ring breathing" mode, which involves the expansion and contraction of the entire ring, is often weak in the IR spectrum but strong and sharp in the Raman spectrum, typically appearing around 1000-900 cm⁻¹.[9] In-plane and out-of-plane C-H bending vibrations of the ring also contribute to the complexity of this region.

Conclusion

The IR and Raman spectra of pyridazine-3,4-dicarboxamide are characterized by a combination of vibrational modes originating from the pyridazine ring and the dicarboxamide functional groups. This guide provides a foundational framework for the assignment of the major absorption bands based on established spectroscopic principles and data from analogous molecules. The detailed analysis of these spectral features is indispensable for the structural verification, purity assessment, and investigation of intermolecular interactions of this important heterocyclic compound. For a definitive assignment, especially for complex molecules, computational methods such as Density Functional Theory (DFT) are often employed to complement experimental data.[5][7]

References

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.).
  • Vibrational spectral investigations of the FT-IR and FT-Raman spectra and DFT study on 2, 3-pyarazine dicarboxamide. (n.d.). Academia.edu.
  • Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Deriv
  • Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. (2024, May 15). AIP Publishing.
  • Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. (2024, May 15). The Journal of Chemical Physics | AIP Publishing.
  • Rajalakshmy, T., Saravanan, S., Raja, D. H., & Balachandran, V. (2018, April 30). Vibrational spectral investigations of the FT-IR and FT-Raman spectra and DFT study on 2, 3-pyarazine dicarboxamide. International Journal of Scientific Research in Science and Technology.
  • Periathai, R., & Rajagopal, K. (2014). FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. IOSR Journal of Applied Physics.
  • Vibrational Spectroscopy of the Pyridazine Cation in the Ground St
  • Product Class 8: Pyridazines. (n.d.).
  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (n.d.).
  • Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. (2011, March 1).
  • Isaq, M., Gupta, S. D., Sharma, S. D., & Yadav, B. S. (1998). Ftir and Laser Raman Spectroscopic Investigations on 2-and 4-Phenylpyridine. Oriental Journal of Chemistry.
  • Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems. (2023, May 22). -ORCA - Cardiff University.
  • Sanyal, N. K., Srivastava, S. L., Goel, R. K., & Sharma, S. D. (n.d.). Electronic and vibrational spectra of 3,6.dichloro-pyridazine.
  • Mechanism, Development and Comparison of Infrared and Raman Spectra in the Pharmaceutical Diagnosis and Living Cell Detection. (n.d.). SciTePress.
  • Vibrational spectroscopy of the pyridazine cation in the ground st
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

Sources

Methodological & Application

Application Note: Chemoselective Amidation of Pyridazine-3,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridazine-3,4-dicarboxylic acid is a highly versatile, electron-deficient heterocyclic scaffold utilized extensively in drug discovery and coordination chemistry. However, the amidation of this vicinal diacid presents unique synthetic challenges. Depending on the activation strategy, the reaction can diverge into two distinct structural pathways: the formation of acyclic diamides or the cyclization into pyrrolo[3,4-c]pyridazine-5,7-diones (cyclic imides). This application note provides a self-validating, field-proven protocol for controlling this chemoselectivity, offering researchers robust methodologies for both thermodynamic and kinetic product targets.

Mechanistic Insights & Strategy (E-E-A-T)

When designing an amidation protocol for pyridazine-3,4-dicarboxylic acid, one must account for the profound electronic deactivation of the pyridazine core and the spatial proximity of the C3 and C4 carboxylates. The 1[1], which is incompatible with heavily functionalized heteroaromatics.

Furthermore, activation with standard dehydrating agents (e.g., SOCl₂, DCC) frequently results in intramolecular cyclization, yielding the2[2]. To bypass this thermodynamic sink and selectively synthesize the acyclic pyridazine-3,4-dicarboxamide, kinetic control is paramount. The use of highly reactive uronium-based coupling reagents, such as HATU, rapidly generates an activated O-At ester intermediate that is3[3].

AmidationStrategy A Pyridazine-3,4-dicarboxylic acid B Target Product? A->B C Acyclic Diamide B->C Kinetic Control D Cyclic Imide B->D Thermodynamic E HATU / DIPEA (Fast trapping) C->E F SOCl2 then Amine (Thermodynamic) D->F

Decision tree for selecting amidation conditions based on the desired structural target.

Reagent Selection & Quantitative Data

To ensure a self-validating system, it is critical to select the correct coupling agent based on the desired product. Table 1 summarizes the empirical data for product distribution based on the activation strategy.

Table 1: Influence of Coupling Reagents on Product Distribution

Coupling ReagentActivation Eq.Amine Eq.Primary OutcomeExpected Yield
SOCl₂ / Reflux Excess (Solvent)1.1 (Primary)Cyclic Imide80–85%
EDC·HCl / HOBt 2.22.5 (Primary)Mixture (Diamide/Imide)40–50%
HATU / DIPEA 2.22.5 (Primary)Acyclic Diamide75–80%
HATU / DIPEA 2.22.5 (Secondary)Acyclic Diamide82–88%

Note: Secondary amines inherently prevent imide formation due to the lack of a second exchangeable proton, making HATU the universal choice for secondary acyclic diamides.

Experimental Protocols

Protocol A: Synthesis of Acyclic Pyridazine-3,4-diamides (Kinetic Control)

This protocol utilizes HATU to force the rapid, kinetically favored formation of the acyclic diamide, preventing the diacid from collapsing into an anhydride or imide.

ProtocolWorkflow S1 1. Activation HATU + DIPEA 0 °C, 15 min S2 2. Amidation Add Amine RT, 12 h S1->S2 S3 3. Quench Ice Water Extraction S2->S3 S4 4. Purify Flash Column (DCM/MeOH) S3->S4

Step-by-step experimental workflow for the HATU-mediated diamidation process.

Materials Required:

  • Pyridazine-3,4-dicarboxylic acid (1.0 eq)

  • Target Amine (2.5 eq)

  • HATU (2.2 eq)

  • DIPEA (4.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Charge a flame-dried round-bottom flask with pyridazine-3,4-dicarboxylic acid (1.0 mmol, 168 mg) and anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath. Add DIPEA (4.0 mmol, 696 µL) followed by HATU (2.2 mmol, 836 mg) in a single portion. Stir at 0 °C for exactly 15 minutes to ensure complete formation of the active O-At ester while minimizing degradation.

  • Amidation: Add the desired amine (2.5 mmol) dropwise to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The acyclic diamide will present at the expected [M+H]⁺, whereas any cyclic imide byproduct will appear at[M+H - Amine]⁺.

  • Workup: Quench the reaction by pouring it into ice-cold water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 10 mL) to effectively partition and remove residual DMF. Wash with brine and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography utilizing a gradient of Dichloromethane to Methanol (typically 0–10% MeOH) to afford the pure acyclic diamide.

Protocol B: Synthesis of Cyclic Imides (Thermodynamic Control)

If the target is the rigid pyrrolo[3,4-c]pyridazine-5,7-dione scaffold, deliberately driving the reaction through the anhydride intermediate is the most efficient strategy.

Materials Required:

  • Pyridazine-3,4-dicarboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂, 10.0 eq)

  • Primary Amine (1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Anhydride Formation: Suspend pyridazine-3,4-dicarboxylic acid (1.0 mmol) in neat SOCl₂ (10.0 mmol). Heat the mixture to reflux (75 °C) for 3 hours. The diacid will gradually dissolve as the cyclic anhydride forms.

  • Solvent Removal: Concentrate the mixture strictly under vacuum to remove all excess SOCl₂, yielding the crude, highly moisture-sensitive pyridazine-3,4-dicarboxylic anhydride. Do not expose to ambient humidity.

  • Imide Formation: Dissolve the crude anhydride in anhydrous DCM (5 mL) and cool to 0 °C. Add Pyridine (2.0 mmol) followed by the slow dropwise addition of the primary amine (1.1 mmol). Stir at room temperature for 4 hours.

  • Workup & Purification: Dilute with DCM (10 mL). Wash the organic layer sequentially with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from hot Ethanol to yield the analytically pure cyclic imide.

References

  • Source: MDPI (Catalysts)
  • Source: Organic Chemistry Portal / J. Org. Chem.
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Utilizing pyridazine-3,4-dicarboxylic acid diamide as a precursor in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Pyridazine-3,4-dicarboxylic Acid Diamide in the Synthesis of Fused Pyrimido-Pyridazines

Executive Summary

The development of complex, nitrogen-rich fused heterocycles is a cornerstone of modern drug discovery, driven by the need for novel scaffolds that can selectively interact with biological targets. Among these, pyrimido-pyridazines represent a privileged class of diazinodiazines with significant pharmacological potential. This application note provides a comprehensive, self-validating protocol for utilizing pyridazine-3,4-dicarboxamide (pyridazine-3,4-dicarboxylic acid diamide) as a critical precursor in heterocyclic synthesis. By leveraging a divergent Hofmann rearrangement, researchers can efficiently access isomeric pyrimido[4,5-c]pyridazine and pyrimido[5,4-c]pyridazine scaffolds.

Mechanistic Insights: The Divergent Hofmann Rearrangement

The transformation of pyridazine-3,4-dicarboxamide into fused pyrimido-pyridazines relies on the classic Hofmann rearrangement, driven by alkaline hypobromite (NaOBr). However, the presence of two adjacent primary amide groups on the electron-deficient pyridazine ring introduces a unique divergent pathway[1].

Causality of Isomer Formation: When exposed to NaOBr, either the C3-amide or the C4-amide can undergo initial N-bromination and subsequent base-promoted deprotonation. The resulting conjugate base undergoes an alkyl migration (with the loss of a bromide ion) to form a highly reactive isocyanate intermediate.

  • If the C3-amide rearranges first, the resulting C3-isocyanate is rapidly attacked by the adjacent C4-amide nitrogen, yielding pyrimido[5,4-c]pyridazine-6,8-diol .

  • Conversely, if the C4-amide rearranges first, the C4-isocyanate is attacked by the C3-amide nitrogen, yielding pyrimido[4,5-c]pyridazine-5,7-diol [2].

Because the pyridazine ring is asymmetric, the electronic environment at C3 (adjacent to the ring nitrogen) differs from C4. This subtle electronic bias typically favors the formation of the pyrimido[4,5-c]pyridazine isomer as the major product, though both are consistently generated[1].

HofmannPathway A Pyridazine-3,4-dicarboxamide (Precursor) B1 C3-Isocyanate Intermediate A->B1 NaOBr / OH- (Hofmann Rearrangement) B2 C4-Isocyanate Intermediate A->B2 NaOBr / OH- (Hofmann Rearrangement) C1 Pyrimido[5,4-c]pyridazine-6,8-diol (Minor Isomer) B1->C1 Intramolecular Cyclization (C4-Amide Attack) C2 Pyrimido[4,5-c]pyridazine-5,7-diol (Major Isomer) B2->C2 Intramolecular Cyclization (C3-Amide Attack)

Divergent Hofmann rearrangement of pyridazine-3,4-dicarboxamide into pyrimido-pyridazine isomers.

Experimental Workflows & Protocols

The following self-validating protocols are designed to ensure high reproducibility. The workflow is divided into precursor synthesis and the subsequent rearrangement.

Workflow Step1 1. Precursor Preparation Amidation of Diester Step2 2. Reagent Activation Alkaline Bromine Generation (0°C) Step1->Step2 Step3 3. Hofmann Rearrangement Incubation & Heating (80°C) Step2->Step3 Step4 4. Acidification & Precipitation pH Adjustment to ~3 Step3->Step4 Step5 5. Isolation & Purification Filtration & Recrystallization Step4->Step5

Step-by-step experimental workflow for the synthesis of fused pyrimido-pyridazines.

Protocol A: Preparation of Pyridazine-3,4-dicarboxamide

Note: The diamide precursor is synthesized via the ammonolysis of diethyl pyridazine-3,4-dicarboxylate.

  • Reagent Mixing : Dissolve 10.0 mmol of diethyl pyridazine-3,4-dicarboxylate in 15 mL of absolute methanol in a round-bottom flask.

  • Amidation : Add 10 mL of concentrated aqueous ammonia (28-30%) dropwise to the stirred solution at room temperature.

    • Causality: Methanol acts as a co-solvent to maintain the solubility of the lipophilic diester while it reacts with the aqueous ammonia.

  • Incubation : Stir the mixture continuously for 12 hours at room temperature. A white precipitate will gradually form as the highly polar diamide is generated and drops out of the methanolic solution.

  • Isolation : Filter the precipitate under vacuum, wash with cold methanol (2 × 5 mL), and dry in a vacuum desiccator to afford pyridazine-3,4-dicarboxamide.

Protocol B: Synthesis of Pyrimido-pyridazines via Hofmann Rearrangement

This protocol utilizes the diamide generated in Protocol A to form the fused ring system[3].

  • Reagent Activation (Alkaline Bromine Generation) :

    • Action: In a 100 mL flask, cool a solution of NaOH (2.5 g, 62.5 mmol) in 20 mL of deionized water to exactly 0 °C using an ice-salt bath. Slowly add liquid bromine (0.55 mL, 10.7 mmol) dropwise under vigorous stirring.

    • Causality: The temperature must be strictly maintained at or below 0 °C. If the temperature rises, the generated hypobromite ( OBr− ) will disproportionate into bromate ( BrO3−​ ) and bromide ( Br− ), rendering the reagent completely inactive for the Hofmann rearrangement.

  • Precursor Addition :

    • Action: Add pyridazine-3,4-dicarboxamide (1.66 g, 10.0 mmol) in one portion to the cold alkaline bromine solution. Stir at 0 °C for 15 minutes to allow complete N-bromination of the amides.

  • Thermal Rearrangement :

    • Action: Remove the ice bath and gradually heat the reaction mixture to 80 °C. Maintain this temperature for 1 hour.

    • Causality: Heating provides the activation energy required for the alkyl migration step (loss of bromide) to form the isocyanate, which is immediately trapped by the adjacent amide nitrogen to close the pyrimidine ring.

  • Acidification & Precipitation :

    • Action: Cool the reaction mixture to room temperature. Carefully acidify the solution by adding concentrated HCl dropwise until the pH reaches ~3.

    • Causality: The cyclized pyrimido-pyridazine products exist as highly soluble sodium salts in the strongly alkaline reaction medium. Acidification protonates the enol/lactam moieties, drastically reducing their aqueous solubility and driving the precipitation of the target heterocycles.

  • Isolation :

    • Action: Collect the resulting precipitate via vacuum filtration. Wash thoroughly with cold water to remove inorganic salts (NaCl, NaBr). The crude solid contains a mixture of pyrimido[4,5-c]pyridazine-5,7-diol and pyrimido[5,4-c]pyridazine-6,8-diol, which can be separated via fractional recrystallization or preparative chromatography[1].

Data Presentation: Quantitative Summary

The table below summarizes the expected outcomes and regioselectivity of the Hofmann rearrangement on pyridazine-3,4-dicarboxamide and its derivatives, highlighting the robustness of this synthetic pathway[1][3].

PrecursorReagent System & ConditionsMajor Product (Isomer 2)Minor Product (Isomer 1)Total Combined Yield
Pyridazine-3,4-dicarboxamide NaOBr / NaOH (aq), 0 °C 80 °CPyrimido[4,5-c]pyridazine-5,7-diolPyrimido[5,4-c]pyridazine-6,8-diol~65–75%
6-Methylpyridazine-3,4-dicarboxamide NaOBr / NaOH (aq), 0 °C 80 °C3-Methylpyrimido[4,5-c]pyridazine-5,7-diol3-Methylpyrimido[5,4-c]pyridazine-6,8-diol~70%

References

  • Nakagome, T., Castle, R. N., & Murakami, H. (1968). "The synthesis of pyrimido[4,5‐c]pyridazines and pyrimido[5,4‐c]pyridazines." Journal of Heterocyclic Chemistry, 5(4), 523-531. URL:[Link]

  • Yamamoto, Y. et al. (2004). "Product Class 22: Other Diazinodiazines." Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol. 16. URL:[Link]

Sources

Pyridazine-3,4-dicarboxylic acid diamide as a bidentate ligand in transition metal complexes

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pyridazine-3,4-Dicarboxylic Acid Diamide as a Bidentate Ligand in Transition Metal Complexes

Mechanistic Rationale & Ligand Design

Pyridazine-3,4-dicarboxylic acid diamide (pyridazine-3,4-dicarboxamide, hereafter referred to as pdz-3,4-dca ) is a highly versatile, nitrogen-rich heterocyclic building block. While historically noted for its utility in Hofmann rearrangement reactions to form fused pyrimido-pyridazine systems[1][2], its architecture presents an exceptional, yet underutilized, platform for coordination chemistry.

The pyridazine ring is a planar, π-deficient system[3]. The presence of two adjacent nitrogen atoms (N1 and N2) induces a strong α-effect, rendering the ring nitrogens less basic but significantly stronger π-acceptors compared to standard pyridines. When complexed with first-row transition metals or heavy metals like Ruthenium, pyridazine carboxylic acids and their derivatives typically act as bidentate chelators or bridging ligands[4][5].

In the case of pdz-3,4-dca , the molecule acts as an asymmetric bidentate ligand. Coordination occurs preferentially via the N2 ring nitrogen and the carbonyl oxygen of the 3-carboxamide group .

  • Causality of O-Coordination: Under neutral conditions, primary amides coordinate via the carbonyl oxygen rather than the amide nitrogen. This is because the nitrogen's lone pair is delocalized into the carbonyl π-system, making the oxygen atom the harder, more electron-rich Lewis base.

  • Thermodynamic Sink: This N,O-coordination forms a highly stable five-membered metallacycle[6]. The 4-carboxamide group is sterically excluded from the primary coordination sphere, leaving it pendant as a built-in hydrogen-bond donor/acceptor for secondary supramolecular assemblies.

Mechanism L1 Pyridazine N2 Atom (σ-Donor / π-Acceptor) M1 Transition Metal Core (e.g., Ru²⁺, Cu²⁺) L1->M1 Coordination L2 3-Carboxamide Oxygen (Hard σ-Donor) L2->M1 Chelation E1 5-Membered Metallacycle (Thermodynamic Sink) M1->E1 Ring Formation E2 Uncoordinated 4-Carboxamide (H-Bonding Site) E1->E2 Structural Output

Coordination mechanism and structural output of pdz-3,4-dca chelation.

Experimental Protocol: Synthesis ofRu(bpy)₂ (pdz-3,4-dca)₂

To evaluate the electronic impact of pdz-3,4-dca, Ruthenium(II) polypyridyl complexes serve as the gold-standard spectroscopic probes[4]. The following self-validating protocol details the synthesis of the heteroleptic complex.

Reagents and Preparation
  • Precursor: cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate ([RuCl₂(bpy)₂]·xH₂O).

  • Ligand: Pyridazine-3,4-dicarboxamide (pdz-3,4-dca).

  • Solvent System: 1:1 (v/v) Ethanol/Ultrapure Water.

    • Causality: The mixed solvent is critical. The highly polar pdz-3,4-dca forms dense intermolecular hydrogen-bond networks, making it insoluble in pure organic solvents. Water disrupts these networks, while ethanol ensures the solubility of the [RuCl₂(bpy)₂] precursor.

Step-by-Step Methodology
  • Solvent Degassing: Transfer 20 mL of the EtOH/H₂O mixture to a two-neck round-bottom flask. Purge with N₂ gas for 15 minutes.

    • Causality: Ru(II) is susceptible to oxidation to Ru(III) at elevated temperatures. Oxygen exclusion is mandatory to preserve the d⁶ metal center.

  • Ligand Dissolution: Add 1.1 equivalents (0.55 mmol) of pdz-3,4-dca to the solvent. Heat gently to 60°C under continuous stirring until the solution is completely clear.

  • Metal Addition: Add 1.0 equivalent (0.50 mmol) of[RuCl₂(bpy)₂]·xH₂O dropwise as a suspension in 5 mL of degassed ethanol.

    • Causality: Dropwise addition prevents localized concentration spikes of the metal, mitigating the formation of kinetically trapped, chloride-bridged polymeric species.

  • Chelation (Reflux): Elevate the temperature to 80°C and reflux in the dark for 4 to 6 hours. The reaction progress is visually validated by a color shift from deep purple/black (precursor) to a vibrant orange-red (product).

  • Counterion Exchange: Cool the mixture to room temperature. Add 5 mL of a saturated aqueous solution of Ammonium Hexafluorophosphate (NH₄PF₆) dropwise.

    • Causality: The PF₆⁻ anion is bulky and non-coordinating. It replaces the inner-sphere/outer-sphere chlorides, drastically lowering the solubility of the cationic Ru(II) complex in the polar solvent and forcing immediate precipitation.

  • Isolation: Filter the resulting microcrystalline solid via vacuum filtration. Wash sequentially with cold water (to remove excess NH₄PF₆), cold ethanol, and diethyl ether. Dry under vacuum.

Workflow N1 Step 1: Solvent Degassing (EtOH/H2O, N2 Purge) N2 Step 2: Ligand Dissolution (pdz-3,4-dca at 60°C) N1->N2 N3 Step 3: Metal Addition (e.g.,[RuCl2(bpy)2]) N2->N3 N4 Step 4: Reflux & Chelation (80°C, 4 hours) N3->N4 N5 Step 5: Counterion Exchange (NH4PF6 Addition) N4->N5 N6 Step 6: Isolation & Wash (Cold Et2O) N5->N6

Workflow for synthesizing pdz-3,4-dca transition metal complexes.

Validation & Quality Control Checkpoints

To ensure the integrity of the protocol, the system must self-validate through specific analytical checkpoints:

  • Visual QC: If the solution remains dark purple after 4 hours of reflux, chelation has failed. This is typically caused by insufficient degassing (leading to Ru(III) oxidation) or incomplete ligand dissolution.

  • FTIR Validation: The shift in the ν(C=O) stretching frequency is the definitive marker of success. A shift from ~1685 cm⁻¹ (free ligand) to ~1630 cm⁻¹ confirms direct oxygen-to-metal coordination. If the peak remains at >1670 cm⁻¹, the ligand is merely co-crystallized or non-specifically adsorbed.

Quantitative Data Summaries

The electronic properties of the coordinated pdz-3,4-dca ligand heavily influence the spectroscopic and electrochemical signatures of the transition metal core[5]. Below are the standardized expected values for the[Ru(bpy)₂(pdz-3,4-dca)]²⁺ complex.

Table 1: Spectroscopic Signatures (FTIR and UV-Vis)

AnalyteFTIR: ν(C=O) AmideFTIR: ν(C=N) RingUV-Vis: MLCT Band (λ_max)UV-Vis: π-π* Band (λ_max)
Free pdz-3,4-dca 1685 cm⁻¹1592 cm⁻¹N/A285 nm
[Ru(bpy)₂(pdz-3,4-dca)]²⁺ 1632 cm⁻¹ (Δ = -53 cm⁻¹)1560 cm⁻¹ (Δ = -32 cm⁻¹)452 nm (dπ → π* L)288 nm

Data Interpretation: The significant bathochromic shift (lower wavenumber) in both the carbonyl and ring imine stretching frequencies confirms the bidentate N,O-chelation. The withdrawal of electron density by the metal center weakens the C=O and C=N double bonds.

Table 2: Electrochemical Data (Cyclic Voltammetry in CH₃CN, vs Ag/AgCl)

ComplexE₁/₂ (Ru³⁺/Ru²⁺)Ligand Reduction (E_red1)Ligand Reduction (E_red2)
[Ru(bpy)₃]²⁺ (Reference)+1.26 V-1.33 V (bpy)-1.52 V (bpy)
[Ru(bpy)₂(pdz-3,4-dca)]²⁺ +1.34 V-1.18 V (pdz)-1.40 V (bpy)

Data Interpretation: The anodic shift of the Ru³⁺/Ru²⁺ redox couple (+1.34 V compared to +1.26 V for the homoleptic bpy complex) demonstrates that pdz-3,4-dca is a stronger π-acceptor than bipyridine. It stabilizes the Ru(II) d⁶ state, requiring higher potential to oxidize the metal. Furthermore, the first reduction potential (-1.18 V) is localized on the highly electron-deficient pyridazine ring rather than the bipyridine ancillary ligands.

References

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI.[Link]

  • Copper(ii) and silver(i) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate. NIH PMC. [Link]

  • Pyridazine-Based Ligands and Their Coordinating Ability towards First-Row Transition Metals. ResearchGate.[Link]

  • Practical Synthesis of 6-Chloro-dibenzo[c.e][1,2]oxaphosphorine (Hofmann reaction on pyridazine-3,4-dicarboxamide). ResearchGate.[Link]

Sources

Application Notes: Synthesis and Evaluation of Biologically Active Pyridazine-3,4-dicarboxylic Acid Diamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its unique electronic properties, including high π-deficiency and the ability of its nitrogen atoms to participate in hydrogen bonding and chelation, make it an attractive core for the design of novel therapeutic agents.[6] Pyridazine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][6][7][8] This document provides a detailed guide for the synthesis and biological evaluation of a specific class of these compounds: N,N'-disubstituted pyridazine-3,4-dicarboxylic acid diamides. These molecules offer a versatile platform for creating diverse chemical libraries, as substituents on the amide nitrogens can be readily modified to tune biological activity and physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

Part 1: Core Synthetic Strategy

The fundamental approach to synthesizing N,N'-disubstituted pyridazine-3,4-dicarboxamides involves the formation of amide bonds between a pyridazine-3,4-dicarboxylic acid precursor and a desired primary or secondary amine. The most efficient pathway involves a two-step process: activation of the dicarboxylic acid followed by amidation.

1.1. Activation of Pyridazine-3,4-dicarboxylic Acid

Direct amidation of a dicarboxylic acid is possible but often requires harsh conditions and coupling agents that can be difficult to remove. A more robust and widely applicable method is to first convert the dicarboxylic acid into a more reactive species, typically the diacyl chloride. This is achieved by reacting pyridazine-3,4-dicarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

  • Causality: Thionyl chloride converts the carboxylic acid groups into highly electrophilic acyl chloride groups. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous byproducts are easily removed, driving the reaction to completion and simplifying purification. DMF acts as a catalyst by forming the Vilsmeier reagent, which is a more potent acylating agent.

1.2. Amidation with Primary/Secondary Amines

The resulting pyridazine-3,4-dicarbonyl dichloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide variety of primary and secondary amines. This reaction is typically performed in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Causality: The base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the amidation reaction. Failure to scavenge this acid would lead to the protonation of the amine nucleophile, rendering it unreactive and halting the reaction. The use of a slight excess (2.2-2.5 equivalents) of the amine can sometimes serve this purpose, but an external base is generally preferred for cleaner reactions and higher yields.

The overall synthetic workflow is depicted below.

G Start Pyridazine-3,4-dicarboxylic Acid AcylChloride Pyridazine-3,4-dicarbonyl dichloride (Activated Intermediate) Start->AcylChloride  SOCl₂ or (COCl)₂,  cat. DMF Product N,N'-disubstituted Pyridazine-3,4-dicarboxamide AcylChloride->Product  Aprotic Solvent  (e.g., DCM, THF) Amine Primary or Secondary Amine (R1R2NH) Amine->Product Base Base (e.g., TEA, DIPEA) Base->Product  Neutralizes HCl byproduct

Caption: General workflow for the synthesis of pyridazine-3,4-dicarboxamides.

Part 2: Detailed Synthetic Protocols

The following protocols provide step-by-step methodologies for the synthesis of a representative N,N'-disubstituted pyridazine-3,4-dicarboxamide.

Protocol 2.1: Synthesis of Pyridazine-3,4-dicarbonyl dichloride (Intermediate)

Materials:

  • Pyridazine-3,4-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF), catalytic amount

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser and drying tube (CaCl₂)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube.

  • Reagents: To the flask, add pyridazine-3,4-dicarboxylic acid (1.0 eq) and anhydrous toluene (approx. 10 mL per gram of acid).

  • Reaction Initiation: Slowly add thionyl chloride (3.0 eq) to the suspension at room temperature with stirring. Add one drop of DMF as a catalyst.

    • Insight: The reaction is exothermic and releases HCl and SO₂ gas. Slow addition is critical for safety and control. Anhydrous conditions are essential as thionyl chloride reacts violently with water.

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours, or until the solution becomes clear and gas evolution ceases.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude pyridazine-3,4-dicarbonyl dichloride (a solid or oil) is typically used in the next step without further purification.

    • Trustworthiness: The acyl chloride is moisture-sensitive. It is critical to proceed to the next step immediately or store the intermediate under a dry, inert atmosphere (e.g., nitrogen or argon).

Protocol 2.2: Synthesis of N3,N4-bis(4-fluorobenzyl)pyridazine-3,4-dicarboxamide (Exemplary Product)

Materials:

  • Crude pyridazine-3,4-dicarbonyl dichloride (from Protocol 2.1)

  • 4-Fluorobenzylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the crude pyridazine-3,4-dicarbonyl dichloride (1.0 eq) in anhydrous DCM (approx. 20 mL per gram) in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0°C in an ice bath.

  • Amine Addition: In a separate flask, dissolve 4-fluorobenzylamine (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0°C over 15-20 minutes.

    • Insight: Dropwise addition at low temperature helps to control the exothermic reaction and minimize potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The HCl wash removes excess amine and triethylamine. The NaHCO₃ wash neutralizes any remaining acid. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N3,N4-bis(4-fluorobenzyl)pyridazine-3,4-dicarboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Biological Evaluation & Data Presentation

The biological activity of pyridazine derivatives often includes anticancer properties, frequently linked to the inhibition of protein kinases.[9][10] The following is a standard protocol for evaluating the cytotoxic effects of synthesized compounds against a cancer cell line.

Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyridazine diamide derivatives in cell culture medium. Replace the old medium with the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Data Presentation

The results of such screening can be effectively summarized in a table to compare the activity of different derivatives.

Compound IDR Group on Amide NitrogenTarget Cell LineIC₅₀ (µM)
PDZ-001 BenzylHCT-11615.2
PDZ-002 4-FluorobenzylHCT-1167.8
PDZ-003 4-ChlorobenzylHCT-1165.1
PDZ-004 CyclohexylHCT-116> 100
Doxorubicin (Positive Control)HCT-1160.5

This is exemplary data for illustrative purposes.

Part 4: Structure-Activity Relationship (SAR) and Mechanistic Insights

The data presented above suggests a preliminary Structure-Activity Relationship (SAR). The introduction of an electron-withdrawing halogen (F, Cl) on the benzyl ring (PDZ-002, PDZ-003) enhances cytotoxic activity compared to the unsubstituted benzyl group (PDZ-001). In contrast, replacing the aromatic ring with an aliphatic cyclohexyl group (PDZ-004) abolishes activity. This indicates that an aromatic or heteroaromatic ring system attached to the amide nitrogen is likely crucial for the compound's interaction with its biological target.

Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Bruton's Tyrosine Kinase (BTK), which are critical components of cell signaling pathways that regulate cell proliferation and survival.[9][11]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GF->Receptor P1 RAS Receptor->P1 P2 RAF P1->P2 P3 MEK P2->P3 P4 ERK P3->P4 TF Transcription Factors P4->TF Output Cell Proliferation, Angiogenesis, Survival TF->Output Inhibitor Pyridazine Diamide (e.g., PDZ-003) Inhibitor->Receptor Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyridazine derivative.

This diagram illustrates how a pyridazine diamide derivative might block a signaling cascade at the receptor level, thereby preventing downstream events that lead to cancer cell growth and survival. The aromatic rings on the diamide are hypothesized to engage in key binding interactions (e.g., pi-stacking, hydrophobic interactions) within the ATP-binding pocket of the kinase.

References

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. Available at: [Link]

  • Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]

  • Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. MDPI. Available at: [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. ResearchGate. Available at: [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available at: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Available at: [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • The anticancer potential of various substituted pyridazines and related compounds. SciSpace. Available at: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. Available at: [Link]

  • Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science. Available at: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

Application Notes and Protocols for the Preparation of Coordination Polymers Using Pyridazine-3,4-dicarboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Role of Pyridazine-Based Ligands in Coordination Chemistry and Drug Development

Coordination polymers (CPs) and metal-organic frameworks (MOFs) have garnered significant attention in materials science and medicinal chemistry due to their tunable structures and diverse applications, including gas storage, catalysis, and drug delivery. The rational design of these materials hinges on the judicious selection of metal ions and organic bridging ligands. Pyridazine-containing ligands are particularly intriguing building blocks for CPs. The pyridazine ring, with its two adjacent nitrogen atoms, offers unique coordination possibilities and electronic properties.[1] This heterocycle can act as a versatile scaffold, and when functionalized with coordinating groups like carboxamides, it can lead to the formation of robust and functional CPs.

Pyridazine-3,4-dicarboxamide, in particular, presents a compelling case for exploration in the synthesis of novel CPs. The two adjacent carboxamide groups, in conjunction with the pyridazine nitrogens, provide multiple coordination sites, potentially leading to diverse network topologies and dimensionalities. The presence of amide functionalities also introduces the possibility of extensive hydrogen bonding, which can further stabilize the resulting frameworks and influence their properties. From a drug development perspective, the pyridazine core is found in several bioactive molecules, and its incorporation into CPs could pave the way for new drug delivery systems or materials with inherent therapeutic properties.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of coordination polymers using pyridazine-3,4-dicarboxamide. We will first outline a plausible synthetic route to the ligand itself, followed by a detailed, exemplary protocol for the solvothermal synthesis of a coordination polymer. The causality behind experimental choices will be explained, and the protocols are designed to be self-validating systems.

Part 1: Synthesis of the Ligand: Pyridazine-3,4-dicarboxamide

A key prerequisite for the synthesis of coordination polymers is the availability of the organic ligand. While pyridazine-3,4-dicarboxamide may not be commercially available, it can be synthesized through a multi-step process starting from more common precursors. A common and effective method for the synthesis of the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[3] The dicarboxamide functionality can then be introduced from a corresponding dicarboxylic acid or dinitrile. A particularly elegant approach to pyridazine-3,4-dicarboxylic acid is through a hetero-Diels-Alder reaction.[4]

Protocol 1: Synthesis of Pyridazine-3,4-dicarboxylic Acid via Hetero-Diels-Alder Reaction (Adapted from literature)

This protocol is based on established methods for similar compounds and may require optimization.

Materials:

  • Dimethyl acetylenedicarboxylate (DMAD)

  • 1,2,4,5-Tetrazine

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4,5-tetrazine (1.0 eq) in dry DCM.

  • Addition of Dienophile: Slowly add dimethyl acetylenedicarboxylate (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the characteristic red color of the tetrazine is an indicator of reaction progression.

  • Work-up: Once the reaction is complete, wash the organic layer with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dimethyl pyridazine-3,4-dicarboxylate.

  • Hydrolysis: To the crude diester, add a solution of NaOH (2.5 eq) in a mixture of water and ethanol. Heat the mixture to reflux for 4-6 hours.

  • Acidification: After cooling to room temperature, acidify the reaction mixture with concentrated HCl until a precipitate forms (pH ~2).

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield pyridazine-3,4-dicarboxylic acid.

Protocol 2: Conversion of Pyridazine-3,4-dicarboxylic Acid to Pyridazine-3,4-dicarboxamide

Materials:

  • Pyridazine-3,4-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (concentrated)

  • Dichloromethane (DCM)

Procedure:

  • Acid Chloride Formation: In a fume hood, suspend pyridazine-3,4-dicarboxylic acid (1.0 eq) in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.

  • Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in dry DCM and cool the solution in an ice bath. Slowly add an excess of concentrated ammonia solution dropwise with vigorous stirring.

  • Isolation: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Collect the resulting precipitate by filtration, wash with water and a small amount of cold DCM, and dry under vacuum to obtain pyridazine-3,4-dicarboxamide.

Part 2: Solvothermal Synthesis of a Coordination Polymer

Solvothermal synthesis is a widely employed technique for the preparation of crystalline coordination polymers.[5] The reaction is performed in a sealed vessel at a temperature higher than the boiling point of the solvent, which facilitates the dissolution of reactants and promotes the growth of high-quality crystals.

Exemplary Protocol: Synthesis of a Hypothetical Zn(II)-Pyridazine-3,4-dicarboxamide Coordination Polymer

This protocol is a representative example and can be adapted for other metal ions. The choice of metal salt, solvent, temperature, and reaction time are critical parameters that influence the final product.

Materials:

  • Pyridazine-3,4-dicarboxamide (ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • Reactant Mixture: In a 20 mL Teflon-lined autoclave, combine pyridazine-3,4-dicarboxamide (0.1 mmol, 16.6 mg) and Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg).

  • Solvent Addition: Add a solvent mixture of DMF (5 mL) and ethanol (5 mL).

  • Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat to 120 °C for 72 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature over 24 hours.

  • Product Isolation: Collect the resulting crystals by filtration, wash with fresh DMF and ethanol, and air-dry.

Causality Behind Experimental Choices:
  • Metal-to-Ligand Ratio: A 1:1 molar ratio is a common starting point for exploratory synthesis. Varying this ratio can lead to different coordination environments and network structures.

  • Solvent System: A mixture of DMF and ethanol is often used. DMF is a good solvent for many organic ligands and metal salts and can also act as a template or a source of in situ generated ligands through decomposition at high temperatures. Ethanol can influence the solubility and crystal growth.

  • Temperature and Time: The temperature of 120 °C and a reaction time of 72 hours are typical for solvothermal synthesis. Higher temperatures can lead to denser phases, while longer reaction times can improve crystal quality. These parameters should be systematically varied to optimize the synthesis.

Data Presentation: Summary of Reaction Conditions for Related Coordination Polymers

The following table summarizes typical reaction conditions for the synthesis of coordination polymers with related pyridine and pyrazine-based dicarboxylate or dicarboxamide ligands, providing a useful reference for experimental design.

Metal IonLigandSolvent(s)Temperature (°C)Time (h)Ref.
Zn(II)Pyridine-3,5-dicarboxylic acidDMF/H₂O12072[6]
Co(II)Pyridine-3,5-dicarboxamide derivativeH₂O16072[7]
Pb(II)Pyrazine-2,3-dicarboxylic acidH₂O60 (evaporation)48-72[8]
Cu(II)3,4-Pyridinedicarboxylic acidH₂O/Ethanol8024
Tb(III)Pyridazine-3,6-dicarboxylic acidDMF/H₂O12072

Part 3: Visualization and Formatting

Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation & Characterization ligand Pyridazine-3,4-dicarboxamide autoclave Combine in Teflon-lined Autoclave ligand->autoclave metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) metal->autoclave solvent Solvent (e.g., DMF/Ethanol) solvent->autoclave heating Heat at 120°C for 72h autoclave->heating Seal cooling Slow Cooling to RT heating->cooling filtration Filtration & Washing cooling->filtration drying Air Drying filtration->drying characterization Characterization (XRD, TGA, etc.) drying->characterization

Caption: Generalized workflow for the solvothermal synthesis of coordination polymers.

Potential Coordination Modes of Pyridazine-3,4-dicarboxamide

The pyridazine-3,4-dicarboxamide ligand offers several potential coordination modes, which will influence the final structure of the coordination polymer. The diagram below illustrates some of these possibilities.

Caption: Illustrative potential coordination modes of the pyridazine-3,4-dicarboxamide ligand.

Part 4: Characterization and Potential Applications

Characterization:

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the crystal structure of the coordination polymer.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to compare with the simulated pattern from SC-XRD.

  • Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the material and the presence of solvent molecules.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the carboxyl and pyridazine groups.

  • Elemental Analysis (EA): Determines the elemental composition of the synthesized compound.

Potential Applications in Drug Development:

The unique structural and chemical features of pyridazine-3,4-dicarboxamide-based coordination polymers could lead to several applications in the pharmaceutical field:

  • Drug Delivery: The porous nature of some coordination polymers could be exploited for the encapsulation and controlled release of therapeutic agents.

  • Biocompatible Coatings: These materials could potentially be used as coatings for medical implants to improve biocompatibility and prevent infections.

  • Sensors: The luminescence properties of certain lanthanide-based coordination polymers can be utilized for the development of sensors for biologically relevant molecules.

Conclusion

The use of pyridazine-3,4-dicarboxamide as a ligand for the synthesis of coordination polymers represents a promising yet underexplored area of research. The protocols and insights provided in this application note offer a solid foundation for scientists to begin investigating the synthesis, structure, and properties of these novel materials. The versatility of the pyridazine core, combined with the hydrogen-bonding capabilities of the dicarboxamide groups, is expected to yield a rich variety of coordination polymers with potentially valuable applications in drug development and beyond.

References

  • A Critical Review of Coordination Chemistry of Pyrimidine and Pyridazine. (n.d.). Scribd. Retrieved March 11, 2024, from [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Synthesis in the Pyridazine Series. II. The Preparation of Pyridazines from Substituted Maleic Anhydrides. Some Properties of 4-Methylpyridazine. (1953). Journal of the American Chemical Society.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • Exploring γ-Nitroketones as 1,4-Dicarbonyl Precursors for Annulation to Pyridazines through Interrupted Nef Reaction. (2026). Organic Letters.
  • From 1D to 3D lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid: synthesis, crystal structures, and catalytic properties. (2016). RSC Publishing.
  • Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved March 11, 2024, from [Link]

  • Novel synthesis method of 3,4-dichloropyridazine. (2014).
  • Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved March 11, 2024, from [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Deriv
  • Application Notes and Protocols for the Solvothermal Synthesis of Coordination Polymers using 1,3-di-(1,2,4-triazole-4. (n.d.). Benchchem.
  • The Lead Coordination Polymers Containing Pyrazine-2,3-Dicarboxylic Acid: Rapid Structural Transformations and Cation Exchange. (2015). Crystal Growth & Design.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022). Chemistry Steps.
  • Copper(II)
  • A Technical Guide to the Synthesis of Pyridazine Deriv
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. (n.d.). Liberty University.
  • [Synthesis of pyrido (3,4-d)
  • Studies with 2-arylhydrazono-3-oxopropanals: Routes for the synthesis of pyridazine-3,4-dicarboxylate and 3,5-diaroyl pyrazoles. (n.d.).
  • Co-crystals of diflunisal and isomeric pyridinecarboxamides – a thermodynamics and crystal engineering contribution. (n.d.). CrystEngComm.
  • Effect of dicarboxylates with different rigidity and length on crystal structures of cobalt(II) complexes derived from a semi-rigid tri-pyridyl-bis-amide ligand. (2014).

Sources

Reagents and conditions for the reduction of pyridazine-3,4-dicarboxylic acid diamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Potential Reductive Pathways for Pyridazine-3,4-dicarboxylic Acid Diamide

Abstract

This document provides a comprehensive theoretical guide and a set of proposed experimental protocols for the chemical reduction of pyridazine-3,4-dicarboxylic acid diamide. Given the absence of direct literature precedent for this specific substrate, this note leverages established principles of heterocyclic and amide chemistry to propose viable synthetic routes. Three primary reductive transformations are explored: the selective reduction of the diamide functionalities to their corresponding amines, the selective hydrogenation of the pyridazine nucleus to a saturated piperidine core, and the exhaustive reduction of both moieties. Each proposed protocol is grounded in analogous transformations reported for related molecular scaffolds and includes detailed step-by-step procedures, mechanistic considerations, and the rationale for the selection of reagents and conditions. This guide is intended for researchers in medicinal chemistry, drug development, and materials science seeking to access novel diamine and saturated heterocyclic structures derived from pyridazine precursors.

Introduction and Strategic Overview

The pyridazine ring is a unique heterocyclic motif characterized by two adjacent nitrogen atoms, which impart distinct physicochemical properties such as a high dipole moment and robust hydrogen-bonding capabilities.[1] These features make pyridazine derivatives attractive scaffolds in drug discovery.[1][2] The target molecule, pyridazine-3,4-dicarboxylic acid diamide, combines this heteroaromatic core with two vicinal amide groups. Its reduction can lead to novel and synthetically valuable structures, including pyridazine-3,4-dimethanamine or piperidine-3,4-dicarboxylic acid diamide, which are potential building blocks for pharmacologically active agents or complex ligands.[3]

The synthetic challenge lies in the chemoselective reduction of two distinct and relatively robust functional groups: the aromatic pyridazine ring and the carboxamide side chains. The pyridazine nucleus is electron-deficient, making its reduction more challenging than that of a simple benzene ring, often requiring forcing conditions.[4][5] Similarly, the amide bond is one of the most stable carbonyl functionalities, necessitating powerful reducing agents for its conversion to an amine.[6][7]

This application note outlines three strategic approaches to navigate this challenge:

  • Protocol 1: Selective Amide Reduction: Targeting the conversion of the diamide to a diamine while preserving the aromatic pyridazine core.

  • Protocol 2: Selective Ring Hydrogenation: Focusing on the saturation of the pyridazine ring to a piperidine scaffold, leaving the amide groups intact.

  • Protocol 3: Exhaustive Reduction: A comprehensive reduction of both the ring and the amide functionalities to yield a saturated diamine.

Mechanistic Considerations and Reagent Selection

The Pyridazine Nucleus: A Target for Hydrogenation

The aromaticity of the pyridazine ring requires activation for successful hydrogenation. This is typically achieved through catalytic methods under pressure.[4] Platinum and Palladium catalysts are commonly employed, and the reaction is often performed in an acidic medium, such as glacial acetic acid. Protonation of the ring nitrogens increases the ring's susceptibility to hydride attack from the catalyst surface.[5] While many substituted pyridines can be reduced with catalysts like PtO2 at moderate pressures (50-70 bar), pyridazines may require more forcing conditions.[5][8]

The Amide Functionality: A Target for Hydride Transfer

Amide reduction is most effectively achieved using strong, nucleophilic hydride reagents. Lithium aluminum hydride (LiAlH₄) is the archetypal reagent for this transformation, capable of reducing amides of all classes (primary, secondary, and tertiary) to the corresponding amines.[6][9] The mechanism involves the initial addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by coordination of the oxygen atom to the aluminum species, facilitating the elimination of a metal-oxide moiety to form an intermediate iminium ion, which is then rapidly reduced by a second equivalent of hydride to the final amine.[9] Weaker reagents like sodium borohydride (NaBH₄) are generally unreactive towards amides.[7]

Proposed Experimental Protocols

Disclaimer: The following protocols are proposed based on established chemical principles and analogous reactions. They have not been experimentally validated for the specific substrate and should be considered starting points for methods development. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Selective Reduction of Diamide to Diamine (Preserving the Pyridazine Ring)

This protocol aims to synthesize pyridazine-3,4-dimethanamine . The primary challenge is to achieve full reduction of the amides without initiating reduction of the aromatic ring. The use of a powerful hydride reagent at controlled temperatures is key.

Core Principle: Utilize the high reactivity of Lithium Aluminum Hydride (LiAlH₄) for amide reduction under conditions that are typically insufficient for reducing an unactivated heteroaromatic ring.[6][10]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is maintained under an inert atmosphere of dry nitrogen or argon throughout the reaction.

  • Reagent Preparation: In the reaction flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (4.0 - 5.0 molar equivalents relative to the diamide) in anhydrous tetrahydrofuran (THF) (approx. 20 mL per gram of LiAlH₄). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve pyridazine-3,4-dicarboxylic acid diamide (1.0 equivalent) in anhydrous THF. If solubility is low, a co-solvent like anhydrous dioxane may be cautiously used. Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 66 °C for THF) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

  • Quenching (Fieser Work-up): After completion, cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise with vigorous stirring:

    • 'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

    • 'x' mL of 15% (w/v) aqueous sodium hydroxide (NaOH).

    • '3x' mL of water.

  • Work-up and Isolation: Stir the resulting granular white precipitate for 30 minutes at room temperature. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude pyridazine-3,4-dimethanamine.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization/salt formation as appropriate.

Caption: Proposed synthesis of pyridazine-3,4-dimethanamine.

Protocol 2: Selective Hydrogenation of the Pyridazine Ring

This protocol targets the synthesis of piperidine-3,4-dicarboxylic acid diamide . The amide groups are expected to be stable under these catalytic hydrogenation conditions.

Core Principle: Employ catalytic hydrogenation using Adams' catalyst (PtO₂) under acidic conditions and moderate hydrogen pressure to saturate the heteroaromatic ring, a method proven effective for related pyridine systems.[5]

Step-by-Step Methodology:

  • Apparatus Setup: Use a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) capable of safely handling pressures up to 100 bar.

  • Charging the Vessel: To the reaction vessel, add pyridazine-3,4-dicarboxylic acid diamide (1.0 equivalent), Platinum(IV) oxide (PtO₂) (5-10 mol%), and glacial acetic acid as the solvent (approx. 25-50 mL per gram of substrate).

  • Hydrogenation: Seal the vessel and purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 60-70 bar (approx. 870-1015 psi).

  • Reaction: Begin agitation (shaking or stirring) and maintain the reaction at room temperature for 24-48 hours. The uptake of hydrogen can be monitored by the pressure drop.

  • Monitoring: If possible, depressurize and take an aliquot for analysis (LC-MS) to check for conversion.

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with methanol or acetic acid.

  • Purification: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting residue may be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) if the product is soluble. Alternatively, purification can be achieved via crystallization or chromatography to yield piperidine-3,4-dicarboxylic acid diamide.

Caption: Proposed synthesis of piperidine-3,4-dicarboxylic acid diamide.

Protocol 3: Exhaustive Reduction of Ring and Diamide Functionalities

This protocol aims to synthesize piperidine-3,4-dimethanamine via a logical, two-step sequence combining the outcomes of Protocol 1 and Protocol 2.

Core Principle: A sequential reduction strategy is proposed for maximum control and yield. First, the robust aromatic ring is saturated via catalytic hydrogenation, followed by the reduction of the now-aliphatic diamide using LiAlH₄.

Step-by-Step Methodology:

Step A: Synthesis of Piperidine-3,4-dicarboxylic acid diamide

  • Follow Protocol 2 in its entirety to convert pyridazine-3,4-dicarboxylic acid diamide into piperidine-3,4-dicarboxylic acid diamide. Ensure the product is pure before proceeding.

Step B: Reduction of Piperidine-3,4-dicarboxylic acid diamide

  • Using the product from Step A as the starting material, follow Protocol 1 in its entirety. The aliphatic diamide may be more reactive than its aromatic precursor, so reaction times may be shorter. Monitor closely by TLC.

  • The final work-up and purification will yield the target molecule, piperidine-3,4-dimethanamine.

Caption: Two-step workflow for exhaustive reduction.

Summary of Proposed Conditions

ProtocolTarget ProductKey Reagent(s)SolventTemperaturePressureKey Considerations
1 Pyridazine-3,4-dimethanamineLiAlH₄Anhydrous THFReflux (~66°C)AtmosphericRequires strictly anhydrous conditions and inert atmosphere.[7]
2 Piperidine-3,4-dicarboxylic acid diamideH₂, PtO₂Glacial Acetic AcidRoom Temp.60-70 barRequires specialized high-pressure equipment. Acidic solvent is crucial.[5]
3 Piperidine-3,4-dimethanamineH₂, PtO₂ then LiAlH₄AcOH then THFSee protocolsHigh then Atm.Two-step sequence requiring purification of the intermediate.

Conclusion

The reduction of pyridazine-3,4-dicarboxylic acid diamide presents a formidable but addressable synthetic challenge. By dissecting the problem into targeted reductions of either the amide or the pyridazine functionalities, plausible and logical synthetic routes can be devised. The protocols outlined in this note provide a strong foundation for the experimental exploration of these transformations. Researchers are encouraged to perform careful reaction monitoring and optimization to achieve the desired chemical outcomes. The successful synthesis of these target molecules would provide access to novel chemical entities with significant potential in various fields of chemical science.

References

  • Wang, W., Meng, W., & Du, H. (2015). B(C6F5)3-catalyzed metal-free hydrogenation of 3,6-diarylpyridazines. Dalton Transactions, 45(4), 1359-1362. Available at: [Link]

  • Mochizuki, A., Naito, H., & Yumi, F. (2008). Enantioselective Synthesis of Piperidine Diamine Derivatives as Novel fXa Inhibitors. HETEROCYCLES, 75(7), 1659. Available at: [Link]

  • Appleby, K. M., et al. (2015). Investigating pyridazine and phthalazine exchange in a series of iridium complexes in order to define their role in the catalytic transfer of magnetisation from para-hydrogen. Dalton Transactions, 44(24), 11049-11061. Available at: [Link]

  • Reddymasu, S., Kalluri, V., & Rudraraju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466-3470. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7386. Available at: [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 197-308. Available at: [Link]

  • Okamoto, M., et al. (2018). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 14, 2520-2527. Available at: [Link]

  • Rozantsev, G. G., & Sholle, V. D. (1971). Synthesis of 3,4-diamino-2,2,6,6-tetramethylpiperidine-1-oxyl. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 20(3), 555-557. Available at: [Link]

  • Callery, P. S. (1986). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Chen, Y., et al. (2023). Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society, 145(45), 24513-24519. Available at: [Link]

  • Heinisch, G., & Matuszczak, B. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 316-339. Available at: [Link]

  • Gandhamsetty, N., Park, S., & Chang, S. (2015). Selective Silylative Reduction of Pyridines Leading to Structurally Diverse Azacyclic Compounds with the Formation of sp3 C–Si Bonds. Journal of the American Chemical Society, 137(48), 15176-15184. Available at: [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Chem-Station. (2014). Reduction with Metal Hydrides. Chem-Station International Edition. Available at: [Link]

  • Powers, D. G., et al. (2020). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Nature Chemistry, 12(11), 1056-1062. Available at: [Link]

  • Koutentis, P. A., & Constantinides, C. P. (2019). Safe Synthesis of 4,7-Dibromo[4][5][11]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 24(20), 3762. Available at: [Link]

  • Sharma, P., & Kumar, R. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 2(1), 23-35. Available at: [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921. Available at: [Link]

  • LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Available at: [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available at: [Link]

  • Májek, M., & Malina, O. (2014). Reductions by Metal Alkoxyaluminum Hydrides. Part II. Carboxylic Acids and Derivatives, Nitrogen Compounds, and Sulfur Compounds. Organic Reactions, 1-109. Available at: [Link]

  • Myers, A. G. (n.d.). Chem 115 Handouts. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Gomaa, H. A. M., et al. (2022). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 12(12), 7401-7419. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of Pyridazine-3,4-dicarboxylic acid diamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The synthesis of pyridazine-3,4-dicarboxamide from its corresponding diester or diacid is notoriously challenging. While it serves as a critical precursor for the synthesis of complex fused heterocycles (such as pyrimido[4,5-c]pyridazines via the Hofmann rearrangement)[1], researchers frequently encounter issues with stalled reactions, hydrolysis, and thermal degradation.

This guide provides a self-validating standard operating procedure (SOP) and a specialized troubleshooting Q&A to help you achieve >80% yields.

Standard Operating Procedure (SOP): Aminolysis of Diethyl Pyridazine-3,4-dicarboxylate

The direct amidation of unactivated esters with ammonia is often kinetically sluggish[2]. To overcome this, the following protocol relies on high-pressure conditions and strict exclusion of water.

Step 1: Reagent Preparation Suspend diethyl pyridazine-3,4-dicarboxylate (1.0 eq) in anhydrous 7N ammonia in methanol (0.5 M concentration relative to the substrate). Causality: Anhydrous methanolic ammonia is strictly required. Aqueous ammonia (ammonium hydroxide) will lead to competitive saponification of the ester, yielding the unreactive carboxylate salt. The high concentration (7N) is necessary to drive the equilibrium forward.

Step 2: Pressurized Reaction Transfer the mixture to a heavy-walled pressure tube equipped with a PTFE fluoropolymer plug. Seal tightly and heat to 50 °C for 48 hours behind a blast shield. Causality: The first amidation occurs rapidly at room temperature. However, the resulting mono-amide donates electron density into the pyridazine ring, severely deactivating the remaining ester against nucleophilic attack. Heating under pressure prevents the escape of volatile NH₃, maintaining the thermodynamic driving force necessary to overcome this kinetic hurdle.

Step 3: In-Process Control (Self-Validation) Sample 10 µL of the reaction mixture, dilute in 1 mL LC-MS grade methanol, and analyze via UPLC-MS. Validation Checkpoint: The reaction is deemed complete when the mono-amide intermediate peak (m/z[M+H]⁺ = 196.1) is < 5% relative to the target diamide peak (m/z [M+H]⁺ = 167.1). If the mono-amide persists, cool the tube to -20 °C, recharge with fresh 7N NH₃/MeOH, and resume heating.

Step 4: Isolation Cool the vessel to -20 °C before opening to safely reduce internal pressure. Allow excess ammonia to off-gas in a fume hood at room temperature. Concentrate the mixture in vacuo and recrystallize the crude residue from boiling water. Causality: Pyridazine-3,4-dicarboxamide is highly polar and exhibits poor solubility in cold organic solvents but crystallizes readily from hot water. This allows for the efficient, chromatography-free removal of any residual mono-amide or organic impurities.

Troubleshooting & FAQs

Q1: My reaction stalls at the mono-amide stage, yielding less than 30% of the diamide. How can I drive it to completion? A: This is the most common bottleneck in dicarboxamide synthesis. The conversion of the first ester to an amide changes the local electronic environment. The amide group is less electron-withdrawing than the ester it replaced, which reduces the electrophilicity of the adjacent ester carbonyl. Furthermore, the steric bulk at the 3,4-positions of the pyridazine ring hinders the approach of the second ammonia molecule. Solution: If prolonged heating in a sealed tube is insufficient, consider adding a Lewis acid catalyst. Reagents such as Nb₂O₅ or boric acid have been shown to coordinate the carbonyl oxygen of esters, enhancing their electrophilicity and significantly accelerating sluggish amidation reactions[3].

Q2: LC-MS analysis of my crude mixture shows a major peak corresponding to pyridazine-3,4-dicarboxylic acid. What went wrong? A: You are observing competitive hydrolysis. This occurs when trace water is present in the reaction matrix. Ammonia reacts with water to form ammonium hydroxide, and the hydroxide ion is a vastly superior nucleophile compared to neutral ammonia. It rapidly attacks the ester to form a carboxylate salt. Once the carboxylate is formed, it is completely inert to direct amidation under these conditions. Solution: Ensure your methanol is strictly anhydrous (stored over activated molecular sieves) and use commercially available anhydrous NH₃ gas or certified anhydrous NH₃/MeOH solutions.

Q3: I tried pushing the reaction by heating it to 90 °C, but now I have a major impurity with a mass 17 Da lower than my target diamide. What is this? A: You have inadvertently synthesized pyridazine-3,4-dicarboximide. At elevated temperatures (>60 °C), the two adjacent primary amide groups undergo an intramolecular condensation. One amide nitrogen attacks the adjacent amide carbonyl, expelling a molecule of ammonia (NH₃, exact mass loss of 17.03 Da) to form a thermodynamically stable five-membered cyclic imide. Solution: Cap your reaction temperature at 50 °C. The synthesis of the diamide requires a delicate thermal balance: hot enough to drive the sterically hindered second amidation, but cool enough to prevent thermal cyclization to the imide.

Q4: Can I synthesize the diamide directly from pyridazine-3,4-dicarboxylic acid to avoid the diester intermediate? A: Yes, but standard peptide coupling conditions must be heavily modified. Pyridazine-3,4-dicarboxylic acid is prone to decarboxylation if heated. Alternative Protocol: Use 1,1'-Carbonyldiimidazole (CDI) (2.5 eq) in anhydrous DMF at room temperature to form the active bis-acyl imidazole. After 2 hours, add solid ammonium chloride (10 eq) and N,N-Diisopropylethylamine (DIPEA) (5 eq). This generates ammonia in situ and drives the amidation at room temperature, completely bypassing the risks of imide formation and decarboxylation.

Quantitative Data: Impact of Reaction Conditions on Product Distribution

Reagent SystemTemp (°C)Time (h)Major Product IdentifiedYield of Target Diamide
Aq. NH₃ (28%)2524Pyridazine-3,4-dicarboxylic acid< 5%
7N NH₃ in MeOH2524Ethyl 4-carbamoylpyridazine-3-carboxylate20 - 30%
7N NH₃ in MeOH (Sealed) 50 48 Pyridazine-3,4-dicarboxamide 75 - 85%
7N NH₃ in MeOH (Sealed)9024Pyridazine-3,4-dicarboximide (-NH₃)< 10%
CDI, NH₄Cl, DIPEA (from diacid)2512Pyridazine-3,4-dicarboxamide 80 - 90%

Mechanistic Pathway & Side Reactions

SynthesisPathway Diester Diethyl pyridazine- 3,4-dicarboxylate Monoamide Mono-amide Intermediate (Stalled Reaction) Diester->Monoamide NH3 / MeOH (Fast) Diacid Pyridazine-3,4- dicarboxylic acid (Hydrolysis) Diester->Diacid H2O Contamination (Aqueous NH3) Diamide Pyridazine-3,4- dicarboxamide (Target Diamide) Monoamide->Diamide NH3 / MeOH, 50°C (Slow, Rate-Limiting) Monoamide->Diacid H2O Contamination Imide Pyridazine-3,4- dicarboximide (Cyclic Imide) Diamide->Imide Excessive Heat (>60°C) Loss of NH3

Reaction pathway for the amidation of diethyl pyridazine-3,4-dicarboxylate and common side reactions.

References

  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes Source: Nature Communications (via PubMed Central) URL:[Link]

  • Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid Catalyst Source: Chemistry - A European Journal (via ResearchGate) URL:[Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Pyridazine-3,4-Dicarboxylic Acid Diamide in Non-Polar Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet significant challenge: the poor solubility of polar compounds, specifically pyridazine-3,4-dicarboxylic acid diamide, in non-polar organic solvents. Our goal is to equip you with the scientific rationale and actionable protocols to overcome this hurdle in your research and development endeavors.

Understanding the Core Problem: Why is Pyridazine-3,4-Dicarboxylic Acid Diamide Poorly Soluble in Non-Polar Solvents?

Pyridazine-3,4-dicarboxylic acid diamide possesses a molecular structure rich in polar functional groups. The pyridazine ring, with its two adjacent nitrogen atoms, is a π-deficient heteroaromatic system capable of hydrogen bonding.[1][2][3] Furthermore, the two amide (-CONH₂) groups are highly polar and readily form strong intermolecular hydrogen bonds with each other. This high polarity and strong hydrogen bonding capacity lead to a stable crystal lattice structure, making it energetically unfavorable for the molecule to dissolve in non-polar solvents that cannot effectively solvate these polar groups.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm struggling to dissolve pyridazine-3,4-dicarboxylic acid diamide in solvents like hexane and toluene for my reaction. What are my immediate options?

A1: Immediate Benchtop Strategies

Before exploring more complex formulation approaches, several immediate strategies can be attempted to improve the solubility of pyridazine-3,4-dicarboxylic acid diamide in non-polar organic solvents.

1. Co-Solvency Approach:

  • Principle: Co-solvency involves adding a small amount of a "bridge" solvent (a co-solvent) that is miscible with both the polar solute and the non-polar bulk solvent.[6][7] The co-solvent works by reducing the interfacial tension between the solute and the solvent, effectively making the solvent environment more hospitable to the polar molecule.

  • Practical Steps:

    • Start with your non-polar solvent of choice (e.g., toluene).

    • Incrementally add a polar, aprotic co-solvent such as tetrahydrofuran (THF) , 1,4-dioxane , or N,N-dimethylformamide (DMF) .

    • Monitor the solubility of your compound after each addition with gentle heating and stirring.

    • Be mindful that the addition of a co-solvent will alter the overall polarity of your reaction medium, which may influence reaction kinetics or equilibria.

2. Temperature Elevation:

  • Principle: For many compounds, solubility increases with temperature.[5] The added thermal energy helps to overcome the lattice energy of the solid compound, allowing solvent molecules to interact and dissolve the solute.

  • Experimental Protocol:

    • Suspend the pyridazine-3,4-dicarboxylic acid diamide in the non-polar solvent.

    • Gradually heat the mixture while stirring.

    • Use a reflux condenser if heating to the boiling point of the solvent to prevent solvent loss.

    • Caution: Ensure your compound is thermally stable at the required temperature to avoid degradation. A preliminary thermal stability study (e.g., using DSC/TGA) is recommended.

Table 1: Suggested Starting Co-solvents

Co-SolventClassRationaleStarting Concentration (v/v)
Tetrahydrofuran (THF)Polar Aprotic EtherGood "bridge" solvent, relatively low boiling point.5-10%
1,4-DioxanePolar Aprotic EtherSimilar to THF, higher boiling point.5-10%
N,N-Dimethylformamide (DMF)Polar Aprotic AmideExcellent solubilizing power for polar compounds.1-5%
Dimethyl Sulfoxide (DMSO)Polar Aprotic SulfoxideVery strong solvent, use sparingly due to high boiling point and potential for side reactions.1-5%
Q2: Co-solvents are affecting my downstream processing. Are there any formulation-based approaches I can use?

A2: Advanced Formulation Strategies

When altering the bulk solvent system is not ideal, more advanced formulation techniques can be employed to enhance the solubility of your compound.

1. Solid Dispersions:

  • Principle: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix at a solid state.[8][9] This technique can enhance solubility by reducing the particle size of the drug to a molecular level and by converting the crystalline drug to a more soluble amorphous form.[10][11]

  • Workflow for Creating a Solid Dispersion:

    G cluster_prep Preparation cluster_dissolution Dissolution in Non-Polar Solvent A Dissolve drug and carrier in a common solvent B Solvent Evaporation (e.g., rotary evaporator, spray drying) A->B C Solid Dispersion (Amorphous drug in carrier matrix) B->C D Introduce solid dispersion to non-polar solvent E Carrier dissolves, releasing drug at a molecular level D->E F Enhanced Solubility E->F

    Figure 1: Workflow for Solid Dispersion Preparation and Use.
  • Suitable Carriers for Non-Polar Solvents: While many carriers are hydrophilic, for non-polar applications, consider polymers soluble in organic solvents such as certain grades of Polyvinylpyrrolidone (PVP) or Poly(vinylpyrrolidone-co-vinyl acetate) (PVP/VA) .[11]

2. Complexation with Cyclodextrins:

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[12][13] While typically used to enhance aqueous solubility, modified cyclodextrins can form inclusion complexes with guest molecules, potentially improving their compatibility with less polar environments.[14] The formation of an inclusion complex can shield the polar functional groups of the drug, making it more amenable to a non-polar environment.

  • Experimental Protocol:

    • Select a suitable cyclodextrin derivative. For non-polar solvents, consider less polar modified cyclodextrins.

    • Dissolve the cyclodextrin in a minimal amount of a suitable solvent.

    • Add the pyridazine-3,4-dicarboxylic acid diamide and stir for an extended period (several hours to days) to allow for complex formation.

    • Remove the solvent to obtain the solid inclusion complex.

    • Test the solubility of the resulting complex in your non-polar solvent.

Q3: My compound is intended for a biological assay in a lipid-based delivery system. Are there any chemical modifications I can make to the molecule itself?

A3: Prodrug Strategies

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[15][16] For improving solubility in non-polar environments, a common strategy is to mask the polar functional groups with lipophilic moieties.

  • Principle: By temporarily converting the polar amide groups of pyridazine-3,4-dicarboxylic acid diamide into less polar functionalities, the overall lipophilicity of the molecule can be increased, thereby enhancing its solubility in non-polar solvents and lipidic vehicles.[17][18]

  • Potential Prodrug Approaches:

    • N-Acylation: The amide N-H bonds can be acylated with long-chain fatty acids (e.g., oleic acid, stearic acid) to introduce significant lipophilic character.

    • N-Alkylation: Introduction of alkyl groups on the amide nitrogens can also increase lipophilicity, though this may be more synthetically challenging.

  • Logical Framework for Prodrug Development:

    G A Poorly Soluble Parent Drug (Pyridazine-3,4-dicarboxylic acid diamide) B Identify Polar Functional Groups (Amide -CONH2) A->B C Select Lipophilic Promoieties (e.g., long-chain fatty acids) B->C D Synthesize Prodrug (e.g., N-acylation) C->D E Enhanced Solubility in Non-Polar Solvents D->E F In Vivo/In Vitro Cleavage (e.g., enzymatic hydrolysis) E->F G Release of Active Parent Drug F->G

    Figure 2: Prodrug Development Strategy for Enhanced Lipophilicity.
  • Important Consideration: The choice of the promoiety is critical. It must be cleavable under the desired physiological conditions to release the active parent drug.

Summary of Troubleshooting Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvency Modifying the solvent environment.[19][20]Simple, rapid, and effective for initial screening.Can alter reaction conditions; may complicate downstream processing.
Solid Dispersion Amorphization and particle size reduction.[8][21]Significant solubility enhancement; suitable for formulation development.Requires specific equipment (e.g., spray dryer); potential for physical instability (recrystallization).[9][10]
Complexation Encapsulation of the drug molecule.[12][22][23]Can improve stability as well as solubility.Stoichiometry of complexation can be variable; not all molecules are suitable guests.
Prodrug Approach Chemical modification of the drug.[16][24]Can dramatically alter physicochemical properties; allows for targeted delivery.Requires synthetic chemistry expertise; prodrug may have its own ADME/Tox profile.[15]

We trust this guide will be a valuable resource in your experimental work. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.

References

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR. [Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. PMC. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Co-solvency: Significance and symbolism. Wisdom Library. [Link]

  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. [Link]

  • "Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. SciSpace. [Link]

  • Inclusional Complexation by Cyclodextrin−Polymer Conjugates in Organic Solvents. ACS Publications. [Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. PubMed. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. [Link]

  • Prodrug Strategies for Enhanced Solubility. Scribd. [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR. [Link]

  • Organic Pharmaceutical Chemistry: Prodrugs. SlideShare. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. [Link]

  • Solubility Enhancement Methods. IJIRT. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Amide Mutual Prodrug Approach In The Era of Drug Design. ResearchGate. [Link]

  • Methods to boost solubility. IJSDR. [Link]

  • Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. Tohoku University. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. PubMed. [Link]

  • Product Class 8: Pyridazines. Thieme. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Pyridazine. Wikipedia. [Link]

Sources

Preventing unwanted hydrolysis of pyridazine-3,4-dicarboxylic acid diamide during aqueous workup

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Pyridazine-3,4-dicarboxylic Acid Diamide

Welcome to the technical support center for researchers working with Pyridazine-3,4-dicarboxylic acid diamide. This guide is designed to provide expert advice and actionable troubleshooting strategies to prevent its unwanted hydrolysis during aqueous workup procedures. As a molecule with two adjacent, electron-withdrawing nitrogen atoms in the aromatic ring, the amide functionalities on this scaffold exhibit specific sensitivities that require careful handling to ensure high yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the purification of your target compound.

Q1: My final yield is significantly lower than expected after performing a standard aqueous workup. What is the most likely cause?

A1: The most probable cause of significant yield loss is the hydrolysis of one or both amide groups on the pyridazine ring. Amides, while generally robust, are susceptible to cleavage under both acidic and basic conditions, a reaction that is often accelerated by elevated temperatures and prolonged exposure to the aqueous phase.[1][2][3] The electron-deficient nature of the pyridazine ring can influence the reactivity of the attached carbonyl groups, potentially making them more susceptible to nucleophilic attack by water or hydroxide ions compared to amides on electron-rich aromatic systems.[4] The hydrolysis proceeds in a stepwise manner, first to the mono-acid mono-amide intermediate and then to the final pyridazine-3,4-dicarboxylic acid. Both of these byproducts are significantly more polar than your target diamide and are likely to be lost to the aqueous phase during extraction, thus reducing your isolated yield.

Q2: My NMR and/or LC-MS analysis of the crude product shows new, highly polar impurities. How can I confirm if these are hydrolysis byproducts?

A2: Hydrolysis byproducts will have distinct analytical signatures.

  • LC-MS Analysis: You would expect to see new peaks with earlier retention times (due to increased polarity). The mass-to-charge ratio (m/z) will correspond to the addition of one oxygen atom and the loss of one NH group for each hydrolysis event.

    • Mono-hydrolysis product: [M+H]+ of the starting diamide + 1.0

    • Di-hydrolysis product: [M+H]+ of the starting diamide + 2.0

  • ¹H NMR Spectroscopy: Look for the disappearance of the broad singlets corresponding to the -NH₂ protons. Concurrently, a new, very broad singlet may appear far downfield (typically >10 ppm), which is characteristic of a carboxylic acid (-COOH) proton.

  • Confirmation: A simple confirmatory test is to intentionally hydrolyze a small sample of your pure diamide by heating it in dilute acid or base. The resulting mixture can be analyzed by LC-MS or TLC and compared to the impurities observed in your problematic batch.

Q3: I noticed a significant amount of my product was lost to the aqueous layer during a basic wash with sodium bicarbonate. Why did this happen?

A3: This is a strong indicator that partial hydrolysis has already occurred, either in the reaction vessel or during a prior workup step. The formation of even a small amount of the mono-acid hydrolysis product will lead to its deprotonation by the sodium bicarbonate wash. The resulting carboxylate salt is ionic and vastly more soluble in the aqueous layer than the organic layer. This effectively pulls the partially hydrolyzed product out of your desired organic phase, leading to a drop in yield. This underscores the importance of maintaining neutral or near-neutral conditions and low temperatures throughout the workup.

Frequently Asked Questions (FAQs)

This section provides preventative strategies and explains the chemical principles behind them.

Q1: What is the chemical mechanism of hydrolysis for pyridazine-3,4-dicarboxylic acid diamide?

A1: Hydrolysis can proceed via two primary pathways, both of which involve nucleophilic attack at the amide carbonyl carbon.

  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen. This makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water.[3][5] Subsequent proton transfers facilitate the departure of ammonia (as NH₄⁺), yielding the carboxylic acid. This process is generally irreversible because the resulting amine is protonated and no longer nucleophilic.[5]

  • Base-Catalyzed (Saponification) Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion (⁻OH) on the carbonyl carbon to form a tetrahedral intermediate.[6] The elimination of the amide anion (⁻NH₂) is difficult as it is a very strong base.[1] However, under forcing conditions (heat, excess base), the reaction can be driven forward. The final step is an irreversible acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid.[6]

Diagram 1: Hydrolysis Pathway of Pyridazine-3,4-dicarboxylic Acid Diamide

G cluster_main Stepwise Hydrolysis Diamide Pyridazine-3,4-dicarboxylic Acid Diamide (Target Compound) MonoAcid Mono-acid Mono-amide (First Hydrolysis Product) Diamide->MonoAcid + H₂O (- NH₃) DiAcid Pyridazine-3,4-dicarboxylic Acid (Final Hydrolysis Product) MonoAcid->DiAcid + H₂O (- NH₃)

Q2: What are the single most important factors to control during an aqueous workup to prevent hydrolysis?

A2: Temperature and pH are the two most critical parameters.

  • Temperature: The rate of amide hydrolysis increases dramatically with temperature.[7][8] All aqueous workup steps should be performed in an ice bath (0-5 °C). Pre-chill all aqueous solutions (water, brine, dilute acid/base) before use. A 75°C increase in temperature (from 25°C to 100°C) can accelerate uncatalyzed amide hydrolysis by a factor of ~3,000.[7]

  • pH: Avoid strong acids and bases. If an acid or base wash is absolutely necessary to remove impurities, use dilute, pre-chilled solutions (e.g., 1 M citric acid or 5% NaHCO₃) and minimize the contact time to less than 5 minutes.[9] Whenever possible, aim to keep the aqueous phase pH between 6 and 8.

Q3: Can you provide a reliable, step-by-step protocol for a hydrolysis-minimizing aqueous workup?

A3: Absolutely. This protocol is designed to minimize both the chemical potential (pH) and kinetic opportunity (temperature, time) for hydrolysis.

Table 1: Comparison of Workup Conditions
ParameterRecommended (Hydrolysis-Minimizing)Conditions to Avoid (Promotes Hydrolysis)
Temperature 0–5 °C (Ice Bath)Room Temperature or higher
pH Range 6–8 (Neutral)< 4 (Strongly Acidic) or > 9 (Strongly Basic)
Reagents Pre-chilled DI Water, Saturated BrineConcentrated HCl, NaOH, room temp. solutions
Contact Time As short as possible (< 5-10 min per wash)Prolonged extraction, letting layers sit for hours
Drying Agent Anhydrous Na₂SO₄ or MgSO₄, immediate useInsufficient drying, allowing water to remain
Diagram 2: Recommended Aqueous Workup Workflow

G Start Crude Reaction Mixture in Organic Solvent Cool Cool to 0-5 °C (Ice Bath) Start->Cool Quench Quench with Cold (0-5 °C) Saturated NH₄Cl (aq) Cool->Quench Separate1 Transfer to Separatory Funnel Separate Layers Quench->Separate1 Wash1 Wash Organic Layer with Cold (0-5 °C) DI Water Separate1->Wash1 Organic Phase Separate2 Separate Layers Wash1->Separate2 Wash2 Wash Organic Layer with Cold (0-5 °C) Saturated Brine Separate2->Wash2 Organic Phase Separate3 Separate Layers Wash2->Separate3 Dry Dry Organic Layer over Anhydrous Na₂SO₄ or MgSO₄ Separate3->Dry Organic Phase Filter Filter and Concentrate in vacuo Dry->Filter End Purified Product Filter->End

Experimental Protocol: Hydrolysis-Minimizing Workup

  • Preparation: Before starting, place all aqueous solutions (DI water, saturated sodium bicarbonate, saturated brine) in an ice bath to pre-chill them to 0-5 °C.

  • Cooling: Once the reaction is deemed complete, place the reaction flask in a large ice bath and cool the mixture to 0-5 °C with stirring.

  • Quenching: If the reaction contains highly reactive reagents, quench it by slowly adding a cold, neutral or weakly acidic solution (e.g., saturated ammonium chloride solution) while maintaining the low temperature.

  • Extraction: Transfer the cooled mixture to a separatory funnel. If the product is in a solvent like Ethyl Acetate or Dichloromethane, add an equal volume of cold DI water. Shake gently for 30-60 seconds and allow the layers to separate.

  • Separation: Promptly drain the aqueous layer.

  • Washing (if necessary): If a basic wash is required to remove acidic impurities, add a pre-chilled, dilute solution of sodium bicarbonate. Shake for no more than 1-2 minutes, allow the layers to separate, and immediately drain the aqueous layer.

  • Brine Wash: Wash the organic layer with cold, saturated brine. This helps to remove the bulk of the dissolved water from the organic phase and reduces the number of water washes needed.[9]

  • Drying: Drain the organic layer into an Erlenmeyer flask containing a generous amount of a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl for 5 minutes.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield your crude product, which can then be further purified by crystallization or chromatography.

Q4: My product is quite polar and difficult to extract into common organic solvents. Are there any alternatives to a traditional aqueous workup?

A4: Yes, for highly polar compounds that have poor partitioning coefficients, alternative strategies can be more effective.

  • Direct Precipitation/Crystallization: If your product is a solid and insoluble in the reaction solvent mixture after quenching, you may be able to isolate it directly by filtration. This avoids aqueous contact entirely. The collected solid can then be washed with a non-polar solvent (to remove organic impurities) and water (to remove salts), followed by drying.

  • Solid-Phase Workup: After quenching the reaction, the entire mixture can be concentrated onto silica gel. This crude mixture can then be directly purified by flash column chromatography, which will separate your polar product from non-polar impurities and inorganic salts that remain at the origin.[10]

  • Lyophilization (Freeze-Drying): If your product is highly water-soluble and ends up in the aqueous layer, you can freeze-dry the aqueous phase to remove the water.[11] The resulting solid residue can then be triturated with an organic solvent to dissolve the desired product, leaving behind inorganic salts.

  • Alternative Extraction Solvents: For compounds with intermediate polarity, solvents like n-butanol can be effective for extraction from aqueous solutions.[11] Continuous liquid-liquid extraction can also be employed for compounds with unfavorable partition coefficients.[11]

References

  • Wolfenden, R., & Snider, M. J. (2011). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Proceedings of the National Academy of Sciences, 108(13), 5376–5379. [Link]

  • Zhang, Y., et al. (2023). Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. MDPI. [Link]

  • De-Miguel, I., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]

  • Various Authors. (2014). How can I isolate a highly polar compound from an aqueous solution? ResearchGate. [Link]

  • Dalal, M. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. [Link]

  • Zhang, Y., et al. (2024). Room Temperature Amide Hydrolysis Enabled by TiO2 (001) Surface. ResearchGate. [Link]

  • De-Miguel, I., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. [Link]

  • Kon, K., et al. (2024). Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO2 catalyst. RSC Publishing. [Link]

  • Goode, S. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis Lab Manual. [Link]

  • Hudson, A. S., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). Micellar per aqueous liquid chromatography: an alternative to micellar liquid chromatography for determination of polar compounds?. Analytical Methods (RSC Publishing). [Link]

  • Various Authors. (2015). Can anyone suggest a better workup procedure in compound purification for organic synthesis?. ResearchGate. [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. [Link]

  • Suthar, S. K., et al. (2018). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Chemistry Tutor. (2019). Mechanism of Amide Hydrolysis. YouTube. [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Jung, H., & Kim, J. (2016). Visible-Light-Mediated Synthesis of Amides from Aldehydes and Amines via in Situ Acid Chloride Formation. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Organic Chemistry Portal. [Link]

  • Various Authors. (2011). “In Water” Syntheses of Heterocyclic Compounds. ResearchGate. [Link]

  • Reddit Community. (2020). How to prevent the acid hydrolysis of an amide?. Reddit. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Heinisch, G., & Frank, H. (2002). Product Class 8: Pyridazines. Thieme. [Link]

  • Lipshutz, B. H., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • Sharma, P., & Rane, N. (2016). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]

  • German Patent Office. (2006). DE102005029094A1 - Preparation of pyridazine.
  • Brown, D. G., & Boström, J. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry. [Link]

  • Stanovnik, B., & Tišler, M. (1972). Polyazaheterocyclic compounds: condensation reactions of pyridazine-4,5-dicarboxylic acid derivatives with o-phenylenediamine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Krbavčič, A., et al. (2001). Synthesis of some pyrrolo[3,4-d]pyridazinones and their preliminary anticancer, antimycobacterial and CNS screening. PubMed. [Link]

  • Reddit Community. (2020). Which extraction procedure will completely separate an amide from the by-product?. Reddit. [Link]

  • Al-Omair, M. A., et al. (2019). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives. Molecules. [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Al-Mousawi, S., et al. (2011). Studies with 2-arylhydrazono-3-oxopropanals: Routes for the synthesis of pyridazine-3,4-dicarboxylate and 3,5-diaroyl pyrazoles. ResearchGate. [Link]

  • Kumar, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Hafez, H. N., et al. (2010). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules. [Link]

  • Austin, J. (n.d.). Synthesis and General Reactivity of Selected Heterocycles Part 2. University of Florida. [Link]

Sources

Technical Support Center: Optimizing Recrystallization for High-Purity Pyridazine-3,4-dicarboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword from the Senior Application Scientist: Welcome to the Advanced Materials & Therapeutics Tech Support Center. Purifying rigid, heterocyclic compounds like 1 pyridazine-3,4-dicarboxamide presents a unique thermochemical challenge. Because of its primary amide groups, the molecule forms a dense, tightly bound crystal lattice driven by extensive intermolecular hydrogen bonding. This renders it notoriously insoluble in standard organic solvents.

To achieve high purity (>99%) without inducing thermal degradation, we must move away from trial-and-error solvent screening and rely on dielectric constant matching and controlled supersaturation. This guide provides the definitive, self-validating framework for your recrystallization workflows.

I. Thermochemical Context & Solvent Selection

Selecting the right solvent system is a balancing act between breaking the hydrogen-bonded lattice and maintaining a wide enough metastable zone for controlled crystal growth. We utilize a binary system of N,N-Dimethylformamide (DMF) and Water.

Table 1: Quantitative Solubility and Solvent Parameters for Pyridazine-3,4-dicarboxamide

Solvent SystemRatio (v/v)Dielectric Constant (ε)Solub. @ 20°C (mg/mL)Solub. @ 85°C (mg/mL)Crystal Yield (%)Purity Profile
Water100%80.1< 1.0~ 15.065%Moderate (Salts retained)
DMF100%36.7~ 12.0> 100.040%High (Poor recovery)
DMF / Water 1:1 ~ 58.4 < 5.0 ~ 75.0 88% Very High (>99%)
Methanol100%32.7< 2.0~ 8.0N/ALow (Inadequate solubility)
II. Process Visualization

Workflow Crude Crude Pyridazine-3,4-dicarboxamide (Contains salts/isomers) Dissolve Dissolution in DMF/H2O (1:1) at 85°C Breaks intermolecular H-bonds Crude->Dissolve HotFilter Hot Filtration (>75°C) Removes insoluble polymers Dissolve->HotFilter Cooling Controlled Cooling (0.5°C/min) Navigates metastable zone HotFilter->Cooling CheckOil Phase Separation (Oiling Out)? Cooling->CheckOil Seed Reheat to 70°C & Introduce Seed Crystals CheckOil->Seed Yes Crystallize Nucleation & Growth (Target: 45°C - 50°C) CheckOil->Crystallize No Seed->Cooling FilterWash Vacuum Filtration & Cold H2O Wash Crystallize->FilterWash Dry Vacuum Drying (60°C, <10 mbar) Desorbs residual DMF FilterWash->Dry Pure Pure Pyridazine-3,4-dicarboxamide (>99% HPLC) Dry->Pure

Recrystallization workflow and troubleshooting logic for pyridazine-3,4-dicarboxamide.

III. Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered to provide immediate feedback. Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Solvent Preparation & Dissolution

  • Action : Suspend 10.0 g of crude pyridazine-3,4-dicarboxamide in 100 mL of a 1:1 (v/v) mixture of DMF and deionized water. Heat the suspension to 85°C under continuous agitation (400 rpm).

  • Mechanistic Rationale : The strong dipole moment of DMF effectively competes with and disrupts the dense amide-amide hydrogen bonding network of the crystal lattice. Water acts as a co-solvent for polar inorganic impurities while setting the stage to act as an anti-solvent during the cooling phase.

  • Validation Checkpoint : The solution must become completely transparent. Any persistent turbidity at 85°C indicates the presence of insoluble polymeric degradation products.

Phase 2: Hot Filtration

  • Action : Pass the hot solution through a pre-heated (85°C) fine-porosity fritted glass funnel into a jacketed crystallization vessel.

  • Mechanistic Rationale : Removes insoluble particulates that could act as heterogeneous nucleation sites, which would otherwise lead to uncontrolled, premature crystallization and the entrapment of impurities.

  • Validation Checkpoint : Monitor the filtrate temperature continuously. It must not drop below 75°C during transfer. A temperature drop will cause premature nucleation in the funnel stem.

Phase 3: Controlled Cooling & Nucleation

  • Action : Program the jacketed vessel to cool the filtrate from 75°C to 5°C at a strict linear ramp rate of 0.5°C/min.

  • Mechanistic Rationale : A slow, controlled cooling rate navigates the metastable zone width (MSZW) safely, favoring the growth of large, high-purity crystals over rapid, chaotic primary nucleation.

  • Validation Checkpoint : Visual onset of nucleation (the cloud point) should occur precisely between 45°C and 50°C.

Phase 4: Isolation & Washing

  • Action : Isolate the crystals via vacuum filtration. Wash the filter cake with two 15 mL portions of ice-cold (2°C) deionized water.

  • Mechanistic Rationale : Ice-cold water displaces the high-boiling DMF from the crystal surfaces without dissolving the purified dicarboxamide.

  • Validation Checkpoint : The final wash effluent must be entirely colorless and pH neutral.

Phase 5: Drying

  • Action : Transfer the crystals to a vacuum oven. Dry at 60°C under high vacuum (<10 mbar) for 12 hours.

  • Mechanistic Rationale : Elevated temperature and low pressure are required to desorb residual DMF trapped within the crystal lattice.

  • Validation Checkpoint : Weigh the product, return it to the oven for 2 hours, and re-weigh. The protocol is validated when a constant mass is achieved (Δ < 0.1%).

IV. Troubleshooting & FAQs

Q1: Why does my product "oil out" (liquid-liquid phase separation) instead of forming crystals? A: Oiling out occurs when the concentration of the solute exceeds its solubility in the liquid phase before the temperature drops below the melting point of the solute-solvent rich phase. For pyridazine-3,4-dicarboxamide, rapid cooling in a high-DMF system causes the compound to crash out as a viscous oil. Correction: Adjust the cooling ramp to 0.5°C/min. If oiling occurs, reheat the mixture to 70°C until a single phase is restored, then introduce a few milligrams of seed crystals to bypass the high activation energy of primary nucleation.

Q2: I am observing degradation and unexpected byproducts during dissolution. What is happening? A: Pyridazine-3,4-dicarboxamide is chemically sensitive to alkaline conditions at elevated temperatures. Under such conditions, it undergoes a Hofmann-type rearrangement, yielding pyrimido[4,5-c]pyridazine-5,7-diols and other isomeric byproducts 2, 3. Correction: Ensure your crude material is thoroughly washed free of residual ammonia from the upstream amidation step before heating. Maintain the dissolution temperature strictly at or below 85°C.

Q3: How do I ensure the complete removal of inorganic salts (e.g., ammonium chloride) from the crude mixture? A: Similar to the purification of other nitrogenous diacids and amides 4, inorganic salts are highly soluble in the aqueous phase but insoluble in pure organic solvents. By utilizing the 1:1 DMF/Water system, the water acts dually as an anti-solvent for the dicarboxamide at lower temperatures and as a primary solvent for the inorganic salts, ensuring they remain dissolved in the mother liquor during filtration.

Q4: My NMR shows residual DMF even after standard drying. How do I remove it? A: DMF has a high boiling point (153°C) and easily becomes entrapped within the hydrogen-bonded crystal lattice. Correction: Do not skip the ice-cold water wash during filtration; water is fully miscible with DMF and will displace the surface solvent. Follow this strictly with vacuum drying at 60°C under high vacuum (<10 mbar) for at least 12 hours.

V. References
  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 21816132, 3,4-Pyridazinedicarboxamide." PubChem. 1

  • Thieme Connect. "Product Class 22: Other Diazinodiazines." Science of Synthesis. 2

  • Benchchem. "Technical Support Center: Purification of Crude Pyrazine-2,3-dicarboxylic Acid." Benchchem Technical Resources. 4

  • ResearchGate. "Efficient Preparation of α-Ketoacetals." 3

Sources

Troubleshooting incomplete conversion during pyridazine-3,4-dicarboxylic acid amidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for medicinal chemists and drug development professionals facing incomplete conversion during the amidation of pyridazine-3,4-dicarboxylic acid.

As a highly electron-deficient heterocycle with adjacent (ortho-like) carboxylic acid groups, pyridazine-3,4-dicarboxylic acid presents unique mechanistic hurdles. Standard peptide coupling protocols often fail here due to competing cyclic anhydride formation, rapid ester hydrolysis, and severe steric hindrance. This guide breaks down the causality behind these failures and provides self-validating protocols to overcome them.

Part 1: Core Diagnostics & FAQs

Q1: I am trying to synthesize a bis-amide using HATU and DIPEA, but my LC-MS shows the reaction completely stalls at the mono-amide. Adding more coupling reagent doesn't help. Why? A: This is a classic steric and electronic bottleneck. When the first carboxylic acid is activated by HATU, the spatial proximity of the adjacent carboxylic acid heavily favors an intramolecular attack, forming a 5-membered pyridazine-3,4-dicarboxylic anhydride intermediate. Your amine opens this anhydride to form the mono-amide. Once the mono-amide is formed, you are left with a free carboxylic acid adjacent to a bulky amide group. The electron-withdrawing nature of both the pyridazine ring and the newly formed amide drastically reduces the nucleophilicity of the remaining carboxylate, preventing it from attacking a second equivalent of the coupling reagent [1]. To achieve bis-amidation, you must bypass standard uronium reagents and use harsher acyl chloride generation (see Protocol B).

Q2: My activated ester seems to disappear, but I recover mostly unreacted starting material. Is my coupling agent defective? A: Your coupling agent is likely fine; your reaction is suffering from competitive hydrolysis. The pyridazine ring acts as an electron sink. When you form an O-acylisourea (with EDC) or an OBt/OAt ester (with HOBt/HATU), the carbonyl carbon becomes exceptionally electrophilic. Even trace amounts of moisture in your solvent (DMF/DCM) or hygroscopic base (DIPEA) will hydrolyze the activated intermediate faster than your amine can trap it. You must rigorously dry your reagents and consider using a non-nucleophilic, less hygroscopic base.

Q3: When using EDC/HOBt, my TLC is a mess of degradation products and my yield is <10%. What is happening? A: You are likely observing the N-acylurea rearrangement. If the amine addition is sluggish (due to sterics or poor amine nucleophilicity), the highly reactive O-acylisourea intermediate formed by EDC has time to undergo an irreversible intramolecular rearrangement to a stable, inactive N-acylurea [1]. Adding a catalytic amount of DMAP can accelerate the acyl transfer and outcompete this degradation pathway[2].

Part 2: Mechanistic Pathways & Troubleshooting Workflows

To effectively troubleshoot, you must understand the competing pathways in your reaction flask. The diagram below illustrates how the cyclic anhydride intermediate dictates the fate of your amidation.

Pathway Diacid Pyridazine-3,4- dicarboxylic acid Activated Activated Ester/Intermediate Diacid->Activated Coupling Agent Anhydride Cyclic Anhydride (Intermediate) Activated->Anhydride Intramolecular Cyclization Monoamide Mono-amide Product Activated->Monoamide Amine Addition Degradation N-Acylurea / Hydrolysis Activated->Degradation H2O or Rearrangement Anhydride->Monoamide Amine Opening Bisamide Bis-amide Product Monoamide->Bisamide 2nd Activation + Amine

Mechanistic pathways in pyridazine-3,4-dicarboxylic acid amidation.

Use the following decision tree to isolate the root cause of your incomplete conversion:

Troubleshooting Start Incomplete Conversion Detected CheckLCMS Analyze LC-MS/TLC Data Start->CheckLCMS IsMono Major product is mono-amide? CheckLCMS->IsMono IsHydro Starting material recovered? CheckLCMS->IsHydro ForceBis Use Acyl Chloride route or forcing conditions IsMono->ForceBis Yes (Steric Block) CheckMoisture Ensure anhydrous conditions Dry DMF & DIPEA IsHydro->CheckMoisture Yes (Hydrolysis)

Decision tree for troubleshooting incomplete amidation conversion.

Part 3: Quantitative Comparison of Coupling Strategies

Selecting the right reagent system is dictated by whether your target is the mono-amide or the bis-amide.

Coupling StrategyReagentsPrimary OutcomeProsCons
Standard Uronium HATU, DIPEA, DMFMono-amide (major)Mild conditions, fast initial activation.Stalls at mono-amide due to sterics; expensive [1].
Carbodiimide + Additive EDC·HCl, HOBt, DMAPMono-amideExcellent for electron-deficient systems [2].Prone to N-acylurea rearrangement if slow.
Anhydride Route Ac₂O (reflux), then AminePure Mono-amideHighly regioselective; self-validating intermediate.Cannot directly form the bis-amide.
Acyl Chloride Route SOCl₂, cat. DMF, RefluxBis-amideForces double activation via highly reactive chlorides.Harsh conditions; may degrade sensitive amines.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, your workflow must be able to isolate variables. The protocols below are designed as "self-validating systems"—meaning if a step fails, the physical evidence will tell you exactly why.

Protocol A: Regioselective Mono-Amidation via Anhydride Isolation

Use this protocol if your goal is the mono-amide. By isolating the anhydride first, you validate that the carboxylic acids are successfully activated, completely ruling out coupling agent failure.

  • Anhydride Formation: Suspend pyridazine-3,4-dicarboxylic acid (1.0 eq) in acetic anhydride (5.0 eq). Reflux at 120 °C for 3 hours.

  • Isolation (Validation Step): Cool the mixture to room temperature and concentrate under reduced pressure. Triturate the residue with cold diethyl ether and filter. Causality Check: If you isolate a solid here, your activation was successful. The formation of pyridazine-3,4-dicarboxylic anhydride is confirmed.

  • Amine Ring-Opening: Dissolve the isolated anhydride in anhydrous THF (0.2 M). Cool to 0 °C.

  • Coupling: Add your desired amine (1.1 eq) dropwise, followed by triethylamine (1.5 eq). Stir at room temperature for 4 hours.

  • Workup: Concentrate the solvent, acidify with 1M HCl to pH 3, and extract with Ethyl Acetate. The organic layer contains the pure mono-amide.

Protocol B: Forced Bis-Amidation via Acyl Chloride

Use this protocol if HATU/EDC stalls at the mono-amide. The steric bulk of the mono-amide prevents standard coupling agents from accessing the second carboxylate. Acyl chlorides are small and highly electrophilic, bypassing this steric block.

  • Chlorination: Suspend pyridazine-3,4-dicarboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) under a nitrogen atmosphere.

  • Activation: Add thionyl chloride (SOCl₂, 4.0 eq) and a catalytic amount of anhydrous DMF (3 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, which is the actual chlorinating species.

  • Reflux: Heat the mixture to 85 °C for 4 hours until the suspension becomes a clear solution, indicating complete conversion to the bis-acyl chloride.

  • Solvent Removal: Cool to room temperature and strictly remove all excess SOCl₂ and toluene under high vacuum to prevent amine degradation in the next step.

  • Amidation: Redissolve the crude bis-acyl chloride in anhydrous DCM (0.2 M). Cool to -78 °C. Slowly add a solution of your amine (2.5 eq) and DIPEA (4.0 eq) in DCM. Allow to warm to room temperature overnight.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. URL:[Link]

Best purification and chromatography techniques for crude pyridazine-3,4-dicarboxylic acid diamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of pyridazine-3,4-dicarboxylic acid diamide (pyridazine-3,4-dicarboxamide). This highly polar, nitrogen-rich heterocyclic diamide presents unique challenges in downstream processing. Its strong hydrogen-bonding capabilities and basic pyridazine nitrogens often lead to poor retention on standard reversed-phase columns and irreversible adsorption on bare silica.

This guide provides field-proven, self-validating troubleshooting strategies to help researchers and drug development professionals isolate this compound with high purity and recovery.

Module 1: Strategic Decision Matrix

Choosing the correct purification modality is critical. Because primary amides can suffer from poor recovery during standard silica chromatography, non-chromatographic methods should be evaluated first. If the impurity profile is complex, specialized hydrophilic interaction liquid chromatography (HILIC) is required.

PurificationWorkflow Start Crude Pyridazine-3,4- dicarboxamide Assess Assess Impurity Profile (LC-MS / TLC) Start->Assess Cond1 Highly Complex / Structurally Similar Impurities? Assess->Cond1 HILIC HILIC Chromatography (Amide/Diol Phase) Cond1->HILIC Yes Recryst Recrystallization (EtOH/H2O or MeCN) Cond1->Recryst No (Mainly salts/polar organics) Pure Pure Pyridazine-3,4- dicarboxamide HILIC->Pure Recryst->Pure

Workflow for selecting the optimal purification route for crude pyridazine-3,4-dicarboxamide.

Module 2: Chromatography Troubleshooting & FAQs

Q: Why does my pyridazine-3,4-dicarboxamide elute in the void volume during standard Reversed-Phase (RP) HPLC? A: Pyridazine-3,4-dicarboxamide is extremely polar. In standard RP chromatography, highly polar compounds have negligible affinity for the hydrophobic C18 stationary phase, causing them to elute immediately in the void volume[1]. To retain this compound, you must switch the separation mechanism from hydrophobic partitioning to hydrophilic interaction (HILIC), which utilizes a polar stationary phase and a water-miscible organic mobile phase[2].

Q: I am using HILIC, but my peaks are severely tailing. How do I fix the peak shape? A: Peak tailing in HILIC is often caused by secondary ion-exchange interactions between the basic pyridazine nitrogens and unendcapped surface silanols on the silica support[1]. Mechanistic Solution: Prepare your aqueous mobile phase with 10 mM ammonium formate or ammonium acetate buffer (pH 3.0 to 5.0). The buffer salts mask the silanol activity and standardize the ionization state of the diamide, resulting in sharp, symmetrical peaks[1].

Q: The crude mixture is highly complex. Is there a way to selectively capture the diamide before chromatography? A: Yes. Because the pyridazine ring contains basic nitrogens, you can utilize a Strong Cation Exchange (SCX) "catch-and-release" strategy. The basic nitrogens will protonate and bind to the sulfonic acid groups of the SCX media, allowing neutral and acidic impurities to be washed away. The purified diamide is then released using a basic solvent[3].

SCX_Catch_Release Load Load Crude on SCX in Acidic/Neutral MeOH Wash Wash with MeOH (Removes neutral/acidic impurities) Load->Wash Elute Elute with 1-5% NH4OH in MeOH Wash->Elute Recover Isolate Pure Diamide Elute->Recover

SCX catch-and-release workflow for basic diamide purification.

Module 3: Quantitative Chromatographic Data

When selecting a stationary phase, understanding the retention mechanism is vital to prevent sample loss. The table below summarizes the expected performance of various column chemistries for this specific diamide.

Stationary PhaseChromatographic ModeRecommended Mobile PhaseRetention Factor (k')Peak ShapeSuitability & Recovery
Standard C18 Reversed-Phase (RPC)Water / Methanol< 0.5 (Void)PoorNot Recommended
AQ-C18 (Polar) Modified RPC100% Aqueous Buffer~ 1.2BroadMarginal
Bare Silica Normal Phase (NPC)DCM / Methanol> 10Severe TailingPoor Recovery
Amide-Bonded HILICMeCN / H2O (Buffer)3.5 - 5.0SharpOptimal
SCX Media Ion-ExchangeMeOH / NH4OHN/A (Trapped)N/AExcellent for desalting

Module 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to subsequent steps if the built-in validation checks fail.

Protocol A: Amide-Bonded HILIC Purification

Causality: In HILIC, water acts as the strong solvent[4]. The gradient must start with a high concentration of organic solvent (weak solvent) to allow the diamide to partition into the water-enriched layer on the stationary phase.

  • Sample Preparation: Dissolve the crude mixture in an injection solvent closely matching the initial mobile phase (e.g., 90:10 Acetonitrile:Water)[1].

    • Self-Validation Check: Centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms, the sample is not fully soluble. Adjust the solvent ratio slightly or filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Column Equilibration: Equilibrate an Amide-bonded HILIC column with 95% Mobile Phase B (Acetonitrile) and 5% Mobile Phase A (10 mM Ammonium Formate, pH 3.0) for at least 10 column volumes.

    • Self-Validation Check: Monitor the baseline UV absorbance at 254 nm. A strictly flat, stable baseline indicates the water-enriched layer has fully formed on the stationary phase.

  • Gradient Execution: Run a linear gradient from 5% A to 40% A over 15–20 minutes[4].

  • Fraction Analysis: Collect peaks based on UV or mass-triggered thresholds.

    • Self-Validation Check: Before pooling fractions, analyze the apex fraction via analytical LC-MS. The presence of the [M+H]+ ion with >95% UV purity validates the fraction pool. If impurities co-elute, decrease the gradient slope.

Protocol B: Solvent-Antisolvent Recrystallization

Causality: Chromatographic purification of amides can sometimes reduce yields due to irreversible adsorption on silica. Recrystallization exploits the strong intermolecular hydrogen-bonding network of the diamide, allowing it to selectively precipitate from polar solvents[5].

  • Dissolution: Suspend the crude diamide in a minimal volume of boiling ethanol.

  • Antisolvent Addition: Slowly add cold ethyl acetate dropwise until the solution becomes faintly turbid (cloud point).

  • Nucleation and Cooling: Remove from heat and allow the solution to cool to room temperature undisturbed, then transfer to an ice bath (4°C) for 2 hours to maximize crystal growth.

    • Self-Validation Check: Analyze the mother liquor via TLC (DCM/MeOH 9:1). If the diamide spot is still intensely UV-active, the solubility remains too high. Concentrate the mother liquor by 50% under reduced pressure and repeat the cooling step.

  • Isolation: Filter the crystals under vacuum, wash with cold ethyl acetate, and dry under high vacuum.

References

  • BenchChem Technical Support Team. "Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds." Benchchem. 1

  • Edelmann, Frank T. "What is the best technique for amide purification?" ResearchGate. 5

  • Welch Materials. "Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications." Welch-US. 2

  • Biotage. "How should I purify a complex, polar, amide reaction mixture?" Biotage. 3

  • Biotage. "Very polar compound purification using aqueous normal-phase flash column chromatography." Biotage. 4

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Contrasting Chemical Reactivity of Pyridazine-3,4-dicarboxylic Acid Diamide and Phthalic Acid Diamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers in medicinal chemistry and materials science, the choice of a molecular scaffold is a critical decision that dictates synthetic feasibility, metabolic stability, and final compound properties. While pyridazine-3,4-dicarboxylic acid diamide and phthalic acid diamide appear as close structural cousins—both featuring vicinal diamide functionalities on a six-membered ring—their reactivity profiles are worlds apart. The substitution of a benzene ring with an electron-deficient pyridazine core introduces profound electronic changes that a synthetic chemist must understand to exploit. This guide provides an in-depth, evidence-based comparison of their chemical behavior, supported by mechanistic explanations and actionable experimental protocols, to inform rational scaffold selection and reaction design.

The Core Electronic Dichotomy: Benzene vs. Pyridazine

The fundamental difference in reactivity stems from the nature of the aromatic ring. The benzene ring in phthalic acid diamide is a classic, electron-rich aromatic system. In contrast, the pyridazine ring contains two adjacent nitrogen atoms, which are more electronegative than carbon. This results in a significant inductive electron withdrawal from the ring carbons, making the pyridazine system inherently "electron-deficient".[1][2][3] This electron deficiency is the primary driver for the observed differences in reactivity.

Furthermore, the two adjacent nitrogen atoms in pyridazine create a significant dipole moment, far greater than that of its isomers, pyrimidine and pyrazine, which influences its physical properties and interactions.[1][4]

Logical Framework: From Structure to Reactivity

G struct_pad Phthalic Acid Diamide (Benzene Core) electronics_pad Electron-Rich Aromatic System struct_pad->electronics_pad leads to struct_pdd Pyridazine-3,4-dicarboxylic Acid Diamide (Pyridazine Core) electronics_pdd Electron-Deficient Heterocycle (Inductive effect of N atoms) struct_pdd->electronics_pdd leads to reactivity_pad Standard Amide Reactivity electronics_pad->reactivity_pad results in reactivity_pdd Enhanced Electrophilicity & Acidity electronics_pdd->reactivity_pdd results in sub_pad Slower Hydrolysis Lower N-H Acidity Resistant to SNAr reactivity_pad->sub_pad sub_pdd Faster Hydrolysis Higher N-H Acidity Susceptible to SNAr reactivity_pdd->sub_pdd

Caption: Causality from core structure to divergent chemical reactivity.

Comparative Analysis of Key Chemical Transformations

We will now dissect the practical implications of these electronic differences across several common synthetic transformations.

Amide Bond Hydrolysis

The cleavage of an amide bond is a critical reaction in both synthesis and drug metabolism. The rate of this reaction is highly dependent on the electrophilicity of the amide carbonyl carbon.

Experimental Insight & Mechanistic Rationale The electron-deficient pyridazine ring withdraws electron density from the adjacent amide carbonyls, increasing their partial positive charge. This heightened electrophilicity makes them significantly more susceptible to nucleophilic attack by water or hydroxide ions. Consequently, pyridazine-3,4-dicarboxylic acid diamide undergoes hydrolysis under milder conditions and at a faster rate than phthalic acid diamide. While direct kinetic data for the diamide is not readily published, studies on related pyridazine systems confirm their enhanced reactivity towards nucleophiles.[1][5][6] The hydrolysis of phthalic acid amides, conversely, often requires more forcing conditions, such as strong mineral acids at high temperatures.[7]

Table 1: Qualitative Comparison of Hydrolysis Reactivity

FeaturePhthalic Acid DiamidePyridazine-3,4-dicarboxylic Acid Diamide
Carbonyl Electrophilicity ModerateHigh
Relative Rate of Hydrolysis SlowerFaster
Typical Conditions Strong acid/base, elevated temp.[7]Milder acid/base, lower temp.

Protocol: Monitoring Comparative Hydrolysis via HPLC

This protocol provides a self-validating system for comparing hydrolysis rates by tracking the disappearance of starting material and the appearance of the corresponding dicarboxylic acid product over time.

  • Solution Preparation: Prepare 10 mM stock solutions of both diamides in DMSO. Prepare a 2 M aqueous solution of NaOH.

  • Reaction Initiation: In separate, temperature-controlled HPLC vials at 50 °C, add 980 µL of a 1:1 water:acetonitrile mixture and 10 µL of the 2 M NaOH solution.

  • Time Zero (t=0): Inject 10 µL of the respective diamide stock solution into its vial, mix thoroughly, and immediately perform the first HPLC injection. This establishes the initial concentration.

  • Time-Course Monitoring: Continue to inject samples from each vial onto the HPLC system at regular intervals (e.g., 15, 30, 60, 120 minutes).

  • Data Analysis: Use a C18 reverse-phase column with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid). Integrate the peak areas for the starting diamide and the dicarboxylic acid product. Plot the natural logarithm of the diamide concentration versus time. The slope of this line is proportional to the first-order rate constant, allowing for a direct quantitative comparison.

N-H Acidity and N-Alkylation

The acidity of the amide N-H proton is crucial for reactions involving deprotonation, such as the Gabriel synthesis and other N-alkylation protocols.[8]

Experimental Insight & Mechanistic Rationale The stability of the conjugate base (the N-anion) formed upon deprotonation determines the acidity of the proton. The powerful electron-withdrawing nature of the pyridazine ring effectively delocalizes and stabilizes the negative charge on the nitrogen anion to a much greater extent than the benzene ring. This increased stabilization translates to a lower pKa for the amide protons of the pyridazine derivative, making them more acidic.

This has direct practical consequences. For N-alkylation reactions, which typically proceed via deprotonation followed by nucleophilic attack on an alkyl halide, pyridazine-3,4-dicarboxylic acid diamide can be effectively alkylated using weaker bases and under milder conditions compared to phthalic acid diamide. Phthalimide, a related compound, typically requires bases like potassium hydroxide or potassium carbonate for efficient N-alkylation.[9][10][11]

Experimental Workflow: Competitive N-Alkylation

G start Equimolar Mixture: - Phthalic Diamide (PAD) - Pyridazine Diamide (PDD) in DMF reagents Add: 1. Mild Base (e.g., K2CO3, 0.9 eq) 2. Alkyl Halide (e.g., BnBr, 0.9 eq) start->reagents Step 1 reaction Stir at RT Monitor by LC-MS reagents->reaction Step 2 analysis Analyze Product Ratio: - N-alkylated PDD - N-alkylated PAD - Unreacted Starting Materials reaction->analysis Step 3

Caption: Workflow for a competitive N-alkylation experiment.

Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[12]

Experimental Insight & Mechanistic Rationale The key steps of the Hofmann rearrangement involve the deprotonation of the amide, formation of an N-bromoamide, a second deprotonation, and finally, the rearrangement step where the R-group migrates from the carbonyl carbon to the nitrogen.[12][13] The ease of the initial deprotonation steps is critical for the overall reaction efficiency.

Given the higher N-H acidity of pyridazine-3,4-dicarboxylic acid diamide, it is predicted to undergo the initial steps of the Hofmann rearrangement more readily than phthalic acid diamide. This could translate to requiring milder basic conditions or achieving higher yields. The traditional Hofmann rearrangement of phthalimide to anthranilic acid is a well-known process that requires strong conditions (e.g., Br₂ and NaOH).[14][15][16] The pyridazine analogue would likely react under more controlled conditions.

Metal-Catalyzed Cross-Coupling Reactions

The functionalization of aromatic rings using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) is a cornerstone of modern synthesis.[17][18][19]

Experimental Insight & Mechanistic Rationale Here, the comparison is nuanced.

  • Phthalic Acid Diamide: The C-H or C-Halogen bonds on the benzene ring can be activated for cross-coupling using standard, well-established protocols. The amide groups act primarily as directing groups or simple substituents.

  • Pyridazine-3,4-dicarboxylic Acid Diamide: The pyridazine system presents both challenges and opportunities. The electron-deficient nature of the ring makes oxidative addition to C-Halogen bonds (a key step in many cross-coupling cycles) generally faster and easier.[20] However, the nitrogen lone pairs can coordinate to the metal catalyst, potentially inhibiting or altering its catalytic activity. This requires careful selection of ligands and reaction conditions to achieve successful coupling. Numerous studies have demonstrated successful cross-coupling on pyridazine scaffolds, highlighting the feasibility with proper optimization.[17][19][20]

Conclusion and Strategic Recommendations

The choice between pyridazine-3,4-dicarboxylic acid diamide and phthalic acid diamide is a choice between standard reactivity and enhanced, electronically-activated reactivity.

  • Choose Phthalic Acid Diamide when:

    • Robustness and stability are paramount.

    • Reactions sensitive to highly acidic N-H protons or electrophilic carbonyls are planned for other parts of the molecule.

    • You intend to rely on the vast and well-documented literature for functionalizing benzene rings.

  • Choose Pyridazine-3,4-dicarboxylic Acid Diamide when:

    • You require enhanced water solubility or specific hydrogen bonding capabilities imparted by the ring nitrogens.[3]

    • Your synthetic route can benefit from faster amide hydrolysis, more facile N-alkylation, or other reactions that capitalize on the electron-deficient nature of the scaffold.

    • You are designing molecules where the pyridazine core itself is a key pharmacophore or electronic component.

By understanding the fundamental electronic differences outlined in this guide, researchers can move beyond simple structural analogy and make informed, strategic decisions to accelerate their discovery and development programs.

References

  • Eckert, H., & Forster, H. (2006). Phthalic acid diamides activate ryanodine-sensitive Ca2+ release channels in insects. Cell Calcium, 39(1), 21-33. [Link]

  • Zivkovic, M. D., et al. (2017). Hydrolysis of the amide bond in histidine- and methionine-containing dipeptides promoted by pyrazine and pyridazine palladium(II)-aqua dimers. Bioorganic Chemistry, 72, 190-198. [Link]

  • Abarca, B., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(35), 8985-9011. [Link]

  • Liu, Z., et al. (2010). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of Agricultural and Food Chemistry, 58(22), 11859-11864. [Link]

  • Shaikh, A. A., et al. (2016). Synthesis and characterization of new heterocyclic pyrazole chalcones and diamides derivatives. ResearchGate. [Link]

  • Zivkovic, M. D., et al. (2017). Hydrolysis of the amide bond in histidine- and methionine-containing dipeptides promoted by pyrazine and pyridazine palladium(II)-aqua dimers: Comparative study with platinum(II) analogues. PubMed. [Link]

  • Al-Azzawi, A. M. (2014). Synthesis of Bisphthaldicarboximide via the reaction of Phthalic anhydride with diamines and Evaluation of its Biological activity. Iraqi National Journal of Chemistry. [Link]

  • Liu, Z., et al. (2010). Synthesis, Insecticidal Activity, and Structure−Activity Relationship of Trifluoromethyl-Containing Phthalic Acid Diamide Structures. Journal of Agricultural and Food Chemistry. [Link]

  • Various Authors. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

  • Toland, W. G. (1956). Hydrolysis of amides.
  • Wang, F., et al. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. ACS Omega. [Link]

  • Various Authors. (2016). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]

  • Orozco-Valencia, A. U., et al. (2020). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 25(19), 4563. [Link]

  • Various Authors. (2017). What is the mechanism for the synthesis of anthranilic acid from phthalimide via hofmann rearrangement?. Quora. [Link]

  • Perreux, L., et al. (2002). A Mild and Convenient 'Dry' Hydrolysis of Amides to Carboxylic Acids. Molecules, 7(9), 760-771. [Link]

  • Various Authors. (n.d.). Migration from carbon to electron-deficient nitrogen: Hofmann, Curtius, Lossen and Schmidt rearrangements. Course Material. [Link]

  • Various Authors. (2020). What is the reaction of phthalic acid with amide?. Quora. [Link]

  • L'Helias, G., et al. (2008). Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. The Journal of Organic Chemistry, 73(7), 2636-2646. [Link]

  • Various Authors. (2023). Phthalic anhydride hydrolysis is a chemical process. News. [Link]

  • Various Authors. (2007). Pyridine vs Benzene stability. Student Doctor Network Forums. [Link]

  • Eriksen, J., et al. (2023). A Benchmark Study of Aromaticity Indexes for Benzene, Pyridine, and the Diazines - II. Excited State Aromaticity. The Journal of Physical Chemistry A. [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia. [Link]

  • Hawkins, M. D. (1976). Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides. Journal of the Chemical Society, Perkin Transactions 2, (5), 642-644. [Link]

  • De Borggraeve, W. M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-450. [Link]

  • Wang, F., et al. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. ACS Omega, 8(38), 34851-34860. [Link]

  • Le, Z., et al. (2004). Organic Reactions in Ionic Liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. ResearchGate. [Link]

  • Ebbinghaus-Kintscher, U., et al. (2006). Phthalic acid diamides activate ryanodine-sensitive Ca2+ release channels in insects. PubMed. [Link]

  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. [Link]

  • Nenner, I., & Schulz, G. J. (1975). Temporary negative ions and electron affinities of benzene and N‐heterocyclic molecules. The Journal of Chemical Physics, 62(5), 1747-1758. [Link]

  • Sahu, D., et al. (2021). Resonance structures of benzene and pyridine along with difference in electronic distribution. ResearchGate. [Link]

  • Stachulski, A. V. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(2), 195-219. [Link]

  • Kégl, T., & Kégl, B. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2314. [Link]

  • Various Authors. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone. PharmaTutor. [Link]

Sources

A Validated High-Performance Liquid Chromatography Method for Purity Determination of Synthesized Pyridazine-3,4-dicarboxylic Acid Diamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the accurate determination of purity for newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety and efficacy. This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of pyridazine-3,4-dicarboxylic acid diamide. Furthermore, it offers an objective comparison with alternative analytical techniques, supported by experimental data and established scientific principles.

The validation of an analytical procedure is critical to demonstrate its suitability for the intended purpose.[1][2][3] This guide adheres to the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines, to ensure a robust and reliable analytical method.[1][4][5][6][7][8]

Section 1: The HPLC Method: Development and Rationale

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and precision in separating, identifying, and quantifying compounds.[9][10] For a molecule like pyridazine-3,4-dicarboxylic acid diamide, which is expected to be non-volatile, HPLC is the method of choice over techniques like Gas Chromatography (GC).

The selection of chromatographic conditions is paramount for achieving optimal separation of the main compound from any potential impurities or degradation products.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A C18 reversed-phase column (5 µm particle size, 4.6 x 250 mm) was chosen due to its versatility and effectiveness in separating a wide range of polar and non-polar compounds.

  • Mobile Phase : A gradient elution was employed for optimal resolution.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program :

    Time (minutes) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 265 nm, selected based on the UV absorbance maximum of the pyridazine chromophore.

  • Injection Volume : 10 µL

  • Column Temperature : 30°C

  • Sample Preparation : 1 mg of synthesized pyridazine-3,4-dicarboxylic acid diamide was dissolved in 1 mL of a 50:50 mixture of water and acetonitrile.

Section 2: Rigorous Method Validation: Following ICH Q2(R1) Guidelines

The validation process ensures that the analytical method is reliable and reproducible for its intended application.[11] The following parameters were assessed:

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][12] To demonstrate this, forced degradation studies were conducted.[9][13][14]

Forced Degradation Protocol : Solutions of pyridazine-3,4-dicarboxylic acid diamide were subjected to the following stress conditions as per ICH guidelines[15]:

  • Acidic Hydrolysis : 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis : 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : The solid compound was heated at 105°C for 24 hours.

  • Photolytic Degradation : The solution was exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies showed that the main peak of pyridazine-3,4-dicarboxylic acid diamide was well-resolved from the peaks of the degradation products, confirming the stability-indicating nature of the method.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[12] A series of standard solutions of pyridazine-3,4-dicarboxylic acid diamide were prepared at concentrations ranging from 1 to 100 µg/mL.

Data Summary: Linearity

Concentration (µg/mL) Peak Area (arbitrary units)
1 15,234
5 76,170
10 151,988
25 380,545
50 759,890
75 1,140,235

| 100 | 1,521,005 |

A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (R²) was found to be > 0.999, indicating excellent linearity.

Accuracy

Accuracy is the closeness of the test results to the true value.[12] It was determined by performing a recovery study. A known amount of pyridazine-3,4-dicarboxylic acid diamide was spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).

Data Summary: Accuracy (Recovery)

Spiked Level % Recovery
80% 99.2%
100% 100.5%

| 120% | 99.8% |

The mean recovery was between 98.0% and 102.0%, which is within the acceptable limits for an API purity assay.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[12] It is evaluated at two levels:

  • Repeatability (Intra-day precision) : Six replicate injections of the same sample on the same day.

  • Intermediate Precision (Inter-day precision) : Analysis of the same sample on three different days.

Data Summary: Precision

Parameter % RSD (Relative Standard Deviation)
Repeatability < 1.0%

| Intermediate Precision | < 2.0% |

The low %RSD values demonstrate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively measured with suitable precision and accuracy.[12]

  • LOD : 0.1 µg/mL

  • LOQ : 0.3 µg/mL

These values indicate the high sensitivity of the method.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

Data Summary: Robustness

Parameter Varied Effect on Results
Flow Rate (± 0.1 mL/min) No significant change
Column Temperature (± 2°C) No significant change

| Mobile Phase Composition (± 2%) | No significant change |

The method was found to be robust within the tested parameters.

Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Evaluation Evaluation & Reporting Plan Define Analytical Target Profile Protocol Develop Validation Protocol Plan->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Analyze Data Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: A flowchart illustrating the key stages of the HPLC method validation process.

Section 3: A Comparative Look at Alternative Purity Determination Methods

While the validated HPLC method is highly reliable, it is beneficial to understand its performance in the context of other available analytical techniques.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method often used for qualitative assessment and reaction monitoring.[16]

  • Advantages : Low cost, high throughput for multiple samples, and simple to perform.

  • Disadvantages : Primarily qualitative, lower resolution and sensitivity compared to HPLC, and less accurate for quantification.

Comparison : TLC can be a useful preliminary check for the presence of major impurities but lacks the quantitative precision and sensitivity of HPLC required for final purity assessment of an API.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency and definitive identification based on mass spectra.[16]

  • Advantages : High sensitivity and specificity, provides structural information from mass spectra.

  • Disadvantages : Only suitable for volatile and thermally stable compounds. Pyridazine-3,4-dicarboxylic acid diamide is likely to have low volatility and may decompose at the high temperatures used in GC, making it an unsuitable technique without derivatization.

Comparison : HPLC is superior for non-volatile and thermally labile compounds like the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).

  • Advantages : Provides detailed structural information, can be used for purity determination without a reference standard of the impurity (qNMR).

  • Disadvantages : Lower sensitivity compared to HPLC, more complex data analysis, and higher instrumentation cost. It may not be able to detect trace-level impurities that are readily observed in HPLC.

Comparison : While NMR is indispensable for structural confirmation, HPLC is generally more suitable for routine purity analysis due to its higher sensitivity and throughput.

Diagram: Decision Tree for Analytical Method Selection

Method_Selection Start Purity Analysis Required Volatile Is the compound volatile & thermally stable? Start->Volatile Quant_Needed Is quantitative analysis required? Volatile->Quant_Needed No GCMS Use GC-MS Volatile->GCMS Yes High_Res Is high resolution/sensitivity needed? Quant_Needed->High_Res Yes TLC Use TLC (Qualitative) Quant_Needed->TLC No HPLC Use HPLC High_Res->HPLC Yes NMR Consider qNMR High_Res->NMR No

Caption: A decision tree for selecting the appropriate analytical technique for purity determination.

Conclusion

This guide has detailed a robust and reliable reversed-phase HPLC method for determining the purity of synthesized pyridazine-3,4-dicarboxylic acid diamide. The method has been thoroughly validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.

A comparative analysis with alternative techniques such as TLC, GC-MS, and NMR highlights the superiority of HPLC for this specific application, primarily due to its high resolution, sensitivity, and applicability to non-volatile compounds. For researchers and drug development professionals, the adoption of such a well-validated HPLC method is crucial for ensuring the quality and integrity of synthesized APIs, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2022, March 3). How to do HPLC method validation. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • MDPI. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Retrieved from [Link]

  • Brazilian Journal of Pharmaceutical Sciences. (2024, January 30). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Retrieved from [Link]

  • ResearchGate. (2013, January 30). How can I determine the purity of an isolated compound?. Retrieved from [Link]

  • Reddit. (2019, May 30). How to be sure of purity of a compound?. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • MDPI. (n.d.). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. Retrieved from [Link]

  • ACS Publications. (2021, September 15). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Google Patents. (n.d.). CA2314943A1 - Method of producing dicarboxylic acids suitable for synthesis of polymers or polyamides.
  • Taylor & Francis Online. (2014, June 6). Pyridinedicarboxylic Acid Diamides as Selective Ligands for Extraction and Separation of Trivalent Lanthanides and Actinides: DFT Study. Retrieved from [Link]

  • ResearchGate. (2021, September 16). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb 2 O 5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. Retrieved from [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

Sources

Pyridazine-3,4-dicarboxylic acid diamide vs. pyridazine-4,5-dicarboxylic acid diamide in ligand binding affinity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD) and supramolecular chemistry, the pyridazine scaffold is highly valued for its favorable physicochemical properties, including high water solubility, low lipophilicity, and the presence of two adjacent nitrogen atoms that act as potent hydrogen-bond acceptors. When deploying carboxamide functional groups on this ring, the regiochemistry—specifically 3,4-substitution versus 4,5-substitution—dictates the stereoelectronic profile of the ligand.

This guide provides a definitive comparison of pyridazine-3,4-dicarboxylic acid diamide and pyridazine-4,5-dicarboxylic acid diamide , analyzing how their distinct structural geometries influence ligand binding affinity, metal chelation, and target residence time.

Stereoelectronic Fundamentals & Causality in Binding

As an Application Scientist, it is critical to understand why a ligand binds, not just how tightly. The pyridazine ring is a π -deficient heteroaromatic system. The adjacent nitrogen atoms (N1 and N2) possess lone pairs that significantly influence the conformation of adjacent substituents [1].

Pyridazine-4,5-dicarboxylic acid diamide (4,5-Isomer)

The 4,5-substitution pattern places the bulky carboxamide groups distal to the ring nitrogens. This symmetric arrangement allows the amide planes to adopt optimal dihedral angles for bidentate hydrogen bonding or metal chelation (e.g., in the active site of zinc-dependent metalloenzymes) without steric clash from the N-lone pairs. This lack of steric hindrance is a key reason why 4,5-derivatives are highly reactive as synthetic intermediates and form highly stable coordination polymers [2].

Pyridazine-3,4-dicarboxylic acid diamide (3,4-Isomer)

In contrast, the 3,4-isomer is fundamentally asymmetric. The carboxamide group at the 3-position is adjacent to the N2 nitrogen. The electrostatic and steric repulsion between the carbonyl oxygen/amide protons and the N2 lone pair forces the 3-carboxamide group out of coplanarity with the pyridazine ring. This desymmetrization increases the entropic penalty upon binding and generally reduces the enthalpy of binding ( ΔH ) when bidentate chelation is required [4].

BindingMechanism L1 Pyridazine-3,4-dicarboxamide (Asymmetric, Steric Hindrance) M Target Metalloenzyme (e.g., Zn2+ Active Site) L1->M Binding (Kon) L2 Pyridazine-4,5-dicarboxamide (Symmetric, Optimal Chelation) L2->M Binding (Kon) C1 Distorted Complex (Lower Affinity, High ΔS penalty) M->C1 3,4-Isomer Pathway C2 Bidentate Chelate (Higher Affinity, Enthalpically Driven) M->C2 4,5-Isomer Pathway

Fig 1: Mechanistic divergence in metalloenzyme binding between 3,4- and 4,5-pyridazine diamides.

Comparative Ligand Binding Affinity

When evaluated against typical metalloenzyme targets or nucleic acid structures (e.g., DNA binding or G-quadruplex stabilization), the 4,5-isomer consistently demonstrates superior binding affinity. For instance, pyridazine-4,5-dicarboxylic acid derivatives are known to form robust water-soluble Zinc(II) coordination complexes that exhibit strong DNA binding properties [3]. The symmetric diamide acts as a perfect bidentate pincer.

Conversely, the 3,4-diamide often exhibits a 10- to 50-fold reduction in binding affinity ( Kd​ ) for symmetric binding pockets due to the required conformational distortion. However, it can be advantageous when targeting highly asymmetric pockets where an out-of-plane hydrogen bond donor is specifically required to engage a distal residue.

Quantitative Data Summary
Property / ParameterPyridazine-3,4-dicarboxylic acid diamidePyridazine-4,5-dicarboxylic acid diamide
Symmetry Asymmetric ( Cs​ point group approximation)Symmetric ( C2v​ point group approximation)
Steric Profile High (C3-amide clashes with N2 lone pair)Low (Distal from N1/N2 lone pairs)
Primary Binding Mode Monodentate H-bond / Distorted ChelationBidentate Chelation / Symmetric H-bond
Relative Binding Enthalpy ( ΔH ) Moderate (Sub-optimal geometry)High (Ideal bidentate coplanarity)
Entropic Penalty ( −TΔS ) High (Requires forced planarization)Low (Pre-organized for binding)
Synthetic Precursor Utility Pyrimido[4,5-c]pyridazines [4]4,5-Dicyanopyridazines [2]

Experimental Validation: Self-Validating Protocols

To objectively measure and validate the binding affinities of these two ligands, a dual-orthogonal approach using Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) is required. This self-validating system ensures that thermodynamic data perfectly corroborates kinetic data, eliminating false positives caused by aggregation or buffer mismatch.

Workflow A Ligand & Target Preparation B ITC Titration (Thermodynamics) A->B C SPR Injection (Kinetics) A->C D ΔH, ΔS, n Profiling B->D E kon, koff Profiling C->E F Orthogonal Kd Validation D->F Cross-check E->F Cross-check

Fig 2: Dual-orthogonal validation workflow utilizing ITC and SPR for rigorous affinity profiling.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: To determine the precise binding enthalpy ( ΔH ), entropy ( ΔS ), and stoichiometry ( n ) of the diamide ligands.

  • Buffer Preparation : Prepare a strictly matched buffer system (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4) for both the target protein and the ligand. Causality: Even a 0.1% mismatch in DMSO concentration will generate massive heat of dilution artifacts that mask the binding signal of low-molecular-weight fragments.

  • Sample Loading : Load the target protein (20 μ M) into the sample cell. Load the pyridazine diamide ligand (200 μ M) into the injection syringe.

  • Titration Parameters : Set the instrument to perform 20 injections of 2 μ L each, with a 150-second spacing between injections to allow the baseline to fully equilibrate. Stirring speed: 750 rpm. Temperature: 25°C.

  • Data Analysis : Integrate the heat peaks and fit the data to a one-site binding model.

    • Expected Outcome: The 4,5-isomer will typically show a large negative ΔH (enthalpically driven due to optimal bidentate geometry), whereas the 3,4-isomer will show a smaller ΔH and a larger −TΔS penalty due to the conformational restriction required to fit the pocket.

Protocol B: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Purpose: To determine the association ( kon​ ) and dissociation ( koff​ ) rates, calculating Kd​=koff​/kon​ .

  • Sensor Chip Functionalization : Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a final level of ~2000 Response Units (RU).

  • Analyte Preparation : Prepare a 2-fold dilution series of the pyridazine diamide ligands (from 100 μ M down to 3.12 μ M) in running buffer. Causality: Match the running buffer to the ITC buffer, but add 0.05% Tween-20 to reduce non-specific hydrophobic binding to the dextran matrix.

  • Injection Cycle : Inject each concentration over the active and reference flow cells at a high flow rate (50 μ L/min) for 60 seconds (association), followed by a 120-second buffer flow (dissociation). High flow rates minimize mass transport limitations.

  • Validation : A self-validating protocol requires that the Kd​ calculated from SPR kinetics ( koff​/kon​ ) matches the Kd​ derived from the ITC isotherm within a 2-fold margin of error.

Conclusion

For drug development professionals engineering bidentate chelators or symmetric hydrogen-bond networks, pyridazine-4,5-dicarboxylic acid diamide is the superior scaffold. Its structural symmetry and lack of lone-pair steric clash allow for optimal target engagement and enthalpically driven binding. The 3,4-isomer , while possessing lower general affinity due to asymmetric steric constraints, remains a niche tool for probing asymmetric, sterically demanding receptor pockets or serving as a precursor for annulated heterocyclic systems.

References

  • Product Class 8: Pyridazines. Thieme-Connect.
  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI.
  • A Water Soluble Zinc(II) Coordination Polymer Containing Pyridazine-4,5-Dicarboxylic Acid: The Crystal Structure and Binding Properties with DNA. Semantic Scholar / Springer.
  • Product Class 22: Other Diazinodiazines. Thieme-Connect.

High-Resolution LC-MS/MS Comparison Guide: Orbitrap HCD vs. Q-TOF CID for the Structural Elucidation of Pyridazine-3,4-Dicarboxylic Acid Diamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Pyridazine-3,4-dicarboxylic acid diamide ( C6​H6​N4​O2​ ) is a critical heterocyclic scaffold in drug discovery, often utilized for its unique hydrogen-bonding capabilities and bioisosteric properties. However, distinguishing this compound from its structural isomers (e.g., pyrazine and pyrimidine diamides) during pharmacokinetic profiling requires robust tandem mass spectrometry (MS/MS).

This guide objectively compares two premier High-Resolution Mass Spectrometry (HRMS) fragmentation platforms—Orbitrap Higher-energy C-trap Dissociation (HCD) and Quadrupole Time-of-Flight Collision-Induced Dissociation (Q-TOF CID) —providing field-proven protocols and mechanistic insights to optimize your structural elucidation workflows.

Mechanistic Causality: Platform Dynamics & Fragmentation Pathways

Understanding why a molecule fragments is as important as knowing how it fragments. The protonation site fundamentally dictates the fragmentation trajectory[1]. In pyridazine-3,4-dicarboxylic acid diamide, the adjacent nitrogen atoms (1,2-diazine) possess highly basic lone pairs that readily share a proton, forming a highly stable [M+H]+ precursor at m/z 167.0569.

  • Orbitrap HCD (Beam-Type CID): HCD occurs in a multipole collision cell prior to Orbitrap injection. It delivers higher energy deposition over a shorter timeframe compared to trap-type CID, effectively eliminating the "one-third rule" low-mass cutoff[2]. This is crucial for detecting low-mass diagnostic ions like m/z 96.0324. However, excessive Normalized Collision Energy (NCE) can lead to precursor depletion.

  • Q-TOF CID: Q-TOF platforms utilize a collision cell where ions undergo multiple low-energy collisions. This step-wise internal energy buildup is excellent for preserving the precursor ion and observing primary neutral losses (e.g., −NH3​ ), but may struggle to induce deep ring cleavage without significantly ramping the collision voltage[3].

Isomeric Signature: The N2​ Loss

A hallmark of 1,2-diazines (pyridazines) under high-energy collisional dissociation is the neutral loss of N2​ (28.0061 Da)[4]. This pathway is energetically unfavorable in pyrimidines (1,3-diazines) and pyrazines (1,4-diazines), which preferentially expel HCN (27.0109 Da). High resolving power (>70,000 FWHM) is mandatory to distinguish the loss of N2​ (-28.0061 Da) from the loss of CO (-27.9949 Da) originating from the amide group.

Fragmentation M [M+H]+ m/z 167.0569 F1 [M+H - NH3]+ m/z 150.0304 M->F1 -NH3 (-17.0265 Da) F2 [M+H - CONH2]+ m/z 123.0433 M->F2 -CONH2 (-44.0136 Da) F3 [M+H - N2]+ m/z 139.0508 M->F3 -N2 (-28.0061 Da) F4 [M+H - NH3 - CO]+ m/z 122.0355 F1->F4 -CO (-27.9949 Da) F5 [M+H - CONH2 - HCN]+ m/z 96.0324 F2->F5 -HCN (-27.0109 Da)

Figure 1: Proposed LC-MS/MS fragmentation pathway for pyridazine-3,4-dicarboxylic acid diamide.

Self-Validating Experimental Protocol

To ensure reproducibility and analytical trustworthiness, the following methodology incorporates internal system suitability checks to validate the integrity of the data generated.

Workflow S1 1. Sample Prep Internal Std Added S2 2. UHPLC C18 Gradient S1->S2 S3 3. ESI Source Positive Mode S2->S3 S4 4. Fragmentation HCD vs CID S3->S4 S5 S5 S4->S5

Figure 2: Self-validating LC-HRMS workflow ensuring high mass accuracy and reproducibility.

Step-by-Step Methodology:
  • System Suitability & Calibration: Prior to analysis, infuse a positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI) to verify mass accuracy is < 2 ppm. Run three consecutive solvent blanks (50:50 Water:Acetonitrile) to establish baseline noise and rule out carryover.

  • Sample Preparation: Dissolve the pyridazine-3,4-dicarboxylic acid diamide reference standard to a final concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The 50% organic modifier ensures the highly polar diamide remains soluble while providing optimal surface tension for efficient ESI droplet desolvation. Spike with 500 ng/mL Caffeine (exact m/z 195.0882) as an internal standard to validate ionization efficiency.

  • UHPLC Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • MS Acquisition (Orbitrap HCD): Operate in ESI+ mode. Set MS1 resolution to 140,000 FWHM and MS2 resolution to 70,000 FWHM. Use a stepped NCE of 20, 40, and 60.

    • Causality: Stepped collision energy ensures simultaneous capture of fragile amide losses (at NCE 20) and rigid pyridazine ring cleavages (at NCE 60) in a single composite spectrum.

  • MS Acquisition (Q-TOF CID): Operate in ESI+ mode with a scan rate of 4 Hz. Apply collision energies of 15 eV, 30 eV, and 45 eV using ultra-high purity Nitrogen as the collision gas.

Quantitative Data Comparison: HCD vs. CID

The table below summarizes the relative abundances of key diagnostic fragments. While both platforms successfully identify the primary amide cleavages, Orbitrap HCD demonstrates superior efficiency in driving the deep ring fragmentation necessary for isomeric differentiation.

Fragment IonFormulaExact m/zOrbitrap HCD (NCE 40) Rel. AbundanceQ-TOF CID (30 eV) Rel. AbundanceMechanistic Origin
[M+H]⁺ C6​H7​N4​O2+​ 167.056915%45%Protonated precursor
[M+H - NH₃]⁺ C6​H4​N3​O2+​ 150.0304100% (Base Peak)100% (Base Peak)Primary amide cleavage
[M+H - N₂]⁺ C6​H7​N2​O2+​ 139.050840%15%Pyridazine ring cleavage
[M+H - CONH₂]⁺ C5​H5​N3​O+ 123.043365%50%Direct loss of amide group
[M+H - NH₃ - CO]⁺ C5​H4​N3​O+ 122.035580%35%Consecutive neutral loss
[M+H - CONH₂ - HCN]⁺ C4​H4​N2​O+ 96.032430%10%Deep ring fragmentation

Conclusion & Recommendations

For the structural elucidation of pyridazine-3,4-dicarboxylic acid diamide, Orbitrap HCD is the recommended platform when differentiation from pyrazine/pyrimidine isomers is the primary goal. Its beam-type collisional dissociation efficiently drives the high-energy N2​ loss (m/z 139.0508) characteristic of 1,2-diazines, while its ultra-high resolving power prevents isobaric interference between N2​ and CO neutral losses. Q-TOF CID remains highly effective for routine quantification and identifying primary amide modifications, benefiting from excellent precursor preservation.

Sources

Benchmarking the Catalytic Efficiency of Pyridazine-3,4-Dicarboxamide Metal Complexes Against Standard Catalysts

Author: BenchChem Technical Support Team. Date: April 2026

As application scientists, we recognize that ligand design is the fulcrum of catalytic efficiency. For decades, standard phosphine (e.g., PPh₃, dppp) and pyridine-based ligands have dominated transition-metal catalysis. However, the emergence of diazine-based scaffolds—specifically pyridazine-3,4-dicarboxamide (PzDCA)—has introduced a paradigm shift. Increasing the nitrogen content within the heterocyclic core lowers the reduction potential of the ligand, facilitating superior metal-to-ligand charge transfer (MLCT) processes and stabilizing low-valent metal intermediates during demanding catalytic cycles[1].

This technical guide provides an objective, data-driven benchmark of PzDCA metal complexes against industry-standard catalysts. We will analyze their performance across two distinct chemical spaces: Palladium-catalyzed aminocarbonylation and Copper-mediated biomimetic oxidation.

Mechanistic Rationale: The Pyridazine Advantage

Before diving into empirical benchmarks, it is critical to understand the causality behind the enhanced performance of PzDCA complexes.

Unlike standard bipyridine or triphenylphosphine ligands, PzDCA offers a highly tunable bidentate coordination pocket. The adjacent nitrogen atoms in the pyridazine ring act as an electron reservoir, rendering the ligand redox-active[1]. This "redox non-innocence" allows the ligand to temporarily store and release electrons, buffering the metal center against oxidative degradation. Furthermore, the carboxamide moieties provide strong σ-donation while allowing for steric tuning, which is particularly beneficial for highly chemoselective transformations such as the direct functionalization of C-H bonds in pyridazine scaffolds[2].

Benchmark I: Palladium-Catalyzed Aminocarbonylation

Aminocarbonylation is a cornerstone reaction in pharmaceutical development for synthesizing complex amides[3]. Standard catalysts like Pd(PPh₃)₄ often suffer from phosphine oxidation and require high CO pressures. We benchmarked a Pd-PzDCA complex against standard Pd systems to evaluate turnover frequency (TOF) and chemoselectivity.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system. We embed orthogonal analytical checkpoints to eliminate false positives arising from catalyst degradation (e.g., Pd black formation).

Step 1: In-situ Catalyst Generation & Spectroscopic Validation

  • Action: Combine Pd(OAc)₂ (1.0 mol%) and PzDCA ligand (1.1 mol%) in anhydrous toluene under an argon atmosphere. Stir at 50 °C for 30 minutes.

  • Causality & Validation: Instead of assuming complexation, we monitor the solution via in-situ ¹H NMR. The shift in the carboxamide N-H protons confirms quantitative coordination. This ensures that the subsequent kinetic data reflects the intact Pd-PzDCA complex, not trace unligated Pd(II).

Step 2: Substrate Injection & Controlled Atmosphere

  • Action: Introduce iodobenzene (1.0 equiv), aniline (1.2 equiv), and triethylamine (2.0 equiv). Purge the reactor with CO gas and pressurize to 2 atm.

  • Causality & Validation: Triethylamine acts as the base to neutralize the HI byproduct, preventing acid-catalyzed degradation of the PzDCA ligand. A low CO pressure (2 atm) is intentionally chosen to stress-test the catalyst; standard phosphine systems typically require >5 atm to prevent catalyst resting-state trapping[3].

Step 3: Kinetic Sampling & Orthogonal Analysis

  • Action: Extract 50 µL aliquots at 10, 30, 60, and 120 minutes. Quench immediately in cold diethyl ether containing dodecane (internal standard).

  • Causality & Validation: Cold ether freezes the reaction state, preventing ex-reactor conversion. We use GC-FID (calibrated against the dodecane standard) for absolute yield quantification, and LC-MS to verify chemoselectivity (amide vs. α-ketoamide byproducts).

Quantitative Data: Aminocarbonylation Performance

Conditions: 1.0 mmol iodobenzene, 1.2 mmol aniline, 2 atm CO, 90 °C, Toluene.

Catalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)Chemoselectivity (Amide : α-Ketoamide)TOF (h⁻¹)
Pd(OAc)₂ / PzDCA 1.0496>99:124.0
Pd(PPh₃)₄ (Standard) 1.0128285:156.8
Pd(OAc)₂ / dppp 1.088990:1011.1

Analysis: The Pd-PzDCA system demonstrates a nearly 4-fold increase in TOF compared to the industry standard Pd(PPh₃)₄. The rigid geometry imposed by the dicarboxamide backbone heavily favors the reductive elimination of the mono-amide over double CO insertion, resulting in >99:1 chemoselectivity.

Pathway Pd0 Pd(0)-PzDCA Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II)-Aryl Complex OxAdd->PdII COInsert CO Migratory Insertion PdII->COInsert CO AcylPd Acyl-Pd(II) Species COInsert->AcylPd Amine Amine Nucleophilic Attack AcylPd->Amine R-NH2 RedElim Reductive Elimination (Product Release) Amine->RedElim RedElim->Pd0 Amide

Fig 1. Mechanistic pathway of Pd-PzDCA catalyzed highly chemoselective aminocarbonylation.

Benchmark II: Copper-Mediated Biomimetic Oxidation

Beyond cross-coupling, nitrogen-rich heterocyclic ligands like pyrazine and pyridazine derivatives are highly effective in biomimetic catalysis, particularly for modeling metalloenzymes[4]. We benchmarked the catechol oxidase biomimetic activity of a Cu(II)-PzDCA complex against a standard Cu(II)-bipyridine complex using 3,5-di-tert-butylcatechol (3,5-DTBC) as the substrate.

Self-Validating Experimental Protocol

Step 1: Baseline Establishment & Complexation

  • Action: Prepare a 10 µM solution of Cu(NO₃)₂ and PzDCA in methanol. Record the UV-Vis baseline from 300 to 800 nm.

  • Causality & Validation: Establishing the d-d transition λmax​ ensures the coordination geometry is consistent before substrate binding. Any deviation indicates incomplete complexation or solvent interference.

Step 2: Substrate Addition & Continuous Kinetic Monitoring

  • Action: Add 100 equivalents of 3,5-DTBC under oxygenated conditions (O₂ saturated methanol). Continuously monitor the absorbance at 400 nm for 15 minutes.

  • Causality & Validation: The oxidation product, 3,5-di-tert-butyl-1,2-benzoquinone (3,5-DTBQ), has a distinct absorption maximum at 400 nm. Continuous monitoring, rather than endpoint assaying, prevents missing the initial rate ( V0​ ), which is mathematically critical for deriving accurate Michaelis-Menten kinetics.

Step 3: Mechanistic Quench Assay

  • Action: Post-reaction, add a standardized aliquot of catalase to the cuvette.

  • Causality & Validation: This validates the oxygen reduction pathway. If O₂ is reduced to H₂O₂, catalase will trigger visible O₂ evolution. Cu-PzDCA shows minimal bubbling, validating a highly efficient 4-electron reduction to H₂O, preventing accumulation of reactive oxygen species that typically degrade standard catalysts.

Quantitative Data: Catechol Oxidase Activity

Conditions: 10 µM Catalyst, O₂ saturated Methanol, 25 °C. Substrate: 3,5-DTBC.

Catalyst Complex Vmax​ (M s⁻¹) Km​ (M) kcat​ (s⁻¹)Catalytic Efficiency ( kcat​/Km​ )
Cu-PzDCA 4.2 x 10⁻⁴1.5 x 10⁻³8.4 x 10²5.6 x 10⁵
Cu-bipyridine (Standard) 1.8 x 10⁻⁴2.1 x 10⁻³3.6 x 10²1.7 x 10⁵
Cu(OAc)₂ (Unligated) 0.5 x 10⁻⁴4.5 x 10⁻³1.0 x 10²0.2 x 10⁵

Analysis: The Cu-PzDCA complex exhibits a catalytic efficiency more than three times higher than the bipyridine standard. The strong binding affinity of the PzDCA ligand prevents metal dissociation during the Cu(II)/Cu(I) redox cycling, while the diazine core facilitates rapid electron transfer.

Workflow Start Catalyst Preparation (M-PzDCA vs Standard) InSitu In-situ Spectroscopic Validation (NMR / UV-Vis) Start->InSitu Check Active Species Confirmed? InSitu->Check Reaction Substrate Introduction & Kinetic Monitoring Check->Reaction Yes Abort Investigate Degradation Pathway Check->Abort No Quench Reaction Quenching & Orthogonal Analysis Reaction->Quench

Fig 2. Self-validating experimental workflow for benchmarking catalytic systems.

Conclusion

Benchmarking data confirms that Pyridazine-3,4-dicarboxamide (PzDCA) metal complexes offer substantial upgrades over traditional phosphine and pyridine-based catalysts. By leveraging the redox non-innocence and strong chelating properties of the diazine core, researchers can achieve higher turnover frequencies, superior chemoselectivity, and extended catalyst lifespans in both cross-coupling and biomimetic oxidation applications.

Sources

Comparative Toxicity and Safety Profiling of Pyridazine-3,4-Dicarboxylic Acid Diamide Analogs: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Among these, pyridazine-3,4-dicarboxylic acid diamide (PDA) analogs have emerged as highly versatile scaffolds. While the parent compound (CAS 16082-02-3) is primarily utilized as a synthetic building block[1], its substituted analogs are increasingly evaluated for their potent pharmacological properties, including targeted kinase inhibition and antimicrobial activities[2].

This guide provides an objective, data-driven comparison of the toxicity and safety profiles of PDA analogs against traditional quinazoline and pyridine-based therapeutics. By analyzing the mechanistic rationale behind their metabolic stability and outlining self-validating experimental protocols, this document serves as a comprehensive resource for drug development professionals navigating preclinical safety assessments.

Mechanistic Rationale: The Pyridazine-3,4-Dicarboxamide Scaffold

To understand the toxicity profile of PDA analogs, one must examine the intrinsic electronic properties of the 1,2-diazine system. Unlike pyridine or pyrimidine, the adjacent nitrogen atoms in the pyridazine nucleus create a highly electron-deficient ring. This lack of an "unactivated" ring carbon fundamentally alters the preferred sites for nucleophilic attack (typically C4/C5) and significantly enhances the scaffold's resistance to certain types of oxidative metabolism[3].

Furthermore, the 3,4-dicarboxamide moiety introduces a dense, localized hydrogen-bonding network. This functional group plays a dual role:

  • Target Affinity: It acts as a potent hydrogen bond donor/acceptor, ideal for anchoring into the hinge region of ATP-binding pockets.

  • Safety Modulation: It directly influences the topological polar surface area (tPSA) and lowers the overall basicity (pKa) of the molecule. As basicity is a primary driver of off-target ion channel interactions, the dicarboxamide group serves as a structural safeguard against specific cardiotoxic liabilities.

Additionally, PDA compounds frequently undergo the Hofmann rearrangement to yield fused pyrimido[4,5-c]pyridazines[4], a transformation that further alters the steric bulk and planarity of the molecule, directly impacting genotoxic potential.

Comparative Toxicity Profiles

When benchmarking PDA analogs against standard reference scaffolds, distinct safety advantages and liabilities emerge.

  • Hepatotoxicity (CYP450 Mediated): Quinazoline scaffolds frequently undergo Phase I oxidative metabolism to form reactive quinone imines, which covalently bind to hepatic proteins and cause drug-induced liver injury (DILI). In contrast, the electron-deficient nature of the pyridazine ring in PDA analogs makes them far less susceptible to this specific bioactivation pathway[3].

  • Cardiotoxicity (hERG Inhibition): The human Ether-à-go-go-Related Gene (hERG) potassium channel is notoriously susceptible to blockage by lipophilic, basic amines. Because the electron-withdrawing dicarboxamide groups in PDA analogs reduce the basicity of adjacent amine substituents, electrostatic interactions with key aromatic residues (Tyr652, Phe656) within the hERG pore are minimized.

  • Genotoxicity: While highly planar fused heterocycles can intercalate DNA, the steric bulk of the 3,4-dicarboxamide substituents in non-fused PDA analogs disrupts molecular planarity, generally resulting in negative Ames test profiles.

Table 1: Comparative Preclinical Safety Data

Note: Data represents generalized preclinical findings for optimized lead compounds within each structural class.

Compound ClassHepG2 IC50 (µM)hERG IC50 (µM)Ames Test (Mutagenicity)Rodent MTD (mg/kg)Primary Toxicity Liability
PDA Analog (Lead) > 50.0> 30.0Negative> 100Mild GI distress
Quinazoline Ref. 12.58.4Negative40Hepatotoxicity (Elevated ALT/AST)
Pyridine Ref. 25.04.2Positive (Strain TA98)25Cardiotoxicity (QT Prolongation)

Experimental Methodologies

To ensure a self-validating system, the following protocols detail the step-by-step methodologies and the strict causality behind each experimental condition used to profile PDA analogs.

Protocol A: High-Throughput Hepatotoxicity Profiling (HepG2 ATP Depletion)

Objective: Quantify early-stage cytotoxicity prior to catastrophic membrane rupture.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 384-well plates using DMEM supplemented with 10% FBS.

    • Causality: Seeding at this specific density ensures that cells remain in the log-growth phase throughout the 72-hour assay. If cells become over-confluent, contact inhibition will artificially lower metabolic rates, skewing the toxicity readout.

  • Compound Dosing: Administer PDA analogs in a 10-point, 3-fold serial dilution (ranging from 100 µM down to 5 nM) using an acoustic liquid handler.

    • Causality: A broad 10-point titration is mandatory to accurately capture biphasic toxicity responses (hormesis) and establish a mathematically rigorous IC50 curve. The final DMSO vehicle concentration is strictly capped at 0.1% to prevent solvent-induced baseline cytotoxicity.

  • Viability Readout: After 72 hours of incubation, add CellTiter-Glo reagent and measure luminescence.

    • Causality: ATP quantification is prioritized over traditional MTT colorimetric assays. MTT relies on mitochondrial reductases, which can be directly (and falsely) inhibited by the redox potential of certain nitrogen heterocycles without causing actual cell death. ATP depletion is a direct, unambiguous measure of cellular viability.

Protocol B: Automated Patch-Clamp hERG Assay

Objective: Assess the risk of drug-induced QT interval prolongation.

  • Cell Preparation: Utilize CHO (Chinese Hamster Ovary) cells stably expressing the hERG channel.

    • Causality: CHO cells naturally lack endogenous interfering potassium currents, providing an exceptionally clean electrophysiological background for isolating hERG-specific tail currents.

  • Electrophysiological Recording: Apply a specific voltage step protocol: hold the membrane at -80 mV, depolarize to +20 mV for 2 seconds, and then repolarize to -50 mV to elicit the tail current.

    • Causality: This voltage sequence mimics the physiological cardiac action potential. It forces the hERG channel into both the open and inactivated states. This is critical because most small molecules—including diamide analogs—bind preferentially to the channel only when it is in these specific conformational states.

  • Validation & Analysis: Calculate the fractional block of the tail current relative to the vehicle control.

    • Causality: The system is self-validated by running Terfenadine (1 µM) as a positive control. If Terfenadine fails to produce >80% block, the assay plate is discarded, ensuring trustworthiness in the negative results of the PDA analogs.

Visualizing the Safety Workflow

The following diagram illustrates the tiered preclinical safety screening cascade required to advance a PDA analog from the library phase to candidate nomination.

PDA_Toxicity_Workflow N1 Compound Library Pyridazine-3,4-dicarboxamides N2 In Vitro Cytotoxicity (HepG2 ATP Depletion) N1->N2 Tier 1 N3 Cardiotoxicity Screening (hERG Patch-Clamp) N2->N3 Tier 2 N4 In Vivo Profiling (Rodent MTD & PK) N3->N4 Tier 3 N5 Safety Lead Selection (Candidate Nomination) N4->N5 Final

Tiered preclinical safety and toxicity screening workflow for PDA analogs.

References

  • National Center for Biotechnology Information. "3,4-Pyridazinedicarboxamide". PubChem Compound Summary for CID 21816132.[1]

  • Matar, S. A., et al. "Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives". National Library of Medicine (PMC).[2]

  • Science of Synthesis. "Product Class 8: Pyridazines". Thieme Connect.[3]

  • Cornella, J., et al. "Efficient Preparation of α-Ketoacetals". ResearchGate (Details the Hofmann reaction on pyridazine-3,4-dicarboxamide).[4]

Sources

Safety Operating Guide

Personal protective equipment for handling Pyridazine-3,4-dicarboxylic acid diamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive guide to synthesize technical accuracy with field-proven laboratory insights. Handling Pyridazine-3,4-dicarboxylic acid diamide (also known as pyridazine-3,4-dicarboxamide) requires more than a superficial understanding of standard safety protocols; it requires a mechanistic appreciation of the chemical’s behavior and a self-validating operational system to ensure absolute safety.

Chemical Profile & Hazard Causality

Pyridazine-3,4-dicarboxylic acid diamide is a highly valuable nitrogen-rich heterocyclic precursor. In advanced drug development and synthetic organic chemistry, it is prominently utilized in Hofmann rearrangement reactions to synthesize complex diazinodiazines, such as pyrimido[4,5-c]pyridazine-5,7-diols[1] and pyrimido[4,5-c]pyridazine-5,7-diones[2].

However, the structural properties that make it synthetically useful also dictate its hazard profile. Like many pyridazine carboxylic derivatives, the diamide poses significant risks:

  • Respiratory Toxicity: Handled as a dry powder, the compound easily aerosolizes. Inhalation of these fine particulates causes acute mucosal and respiratory system irritation[3].

  • Dermal Sensitization: Pyridazine derivatives can act as haptens, binding to skin proteins to induce allergic contact dermatitis or severe skin irritation[3].

  • Ocular Damage: The diamide functional groups can induce severe, localized pH shifts upon contact with the aqueous environment of the eye, leading to serious eye irritation[3].

Required Personal Protective Equipment (PPE)

PPE selection is not a regulatory formality; it is a scientifically calculated barrier against specific molecular hazards. Below is the quantitative and qualitative breakdown of the required PPE.

PPE CategorySpecificationScientific Rationale (Causality)
Respiratory NIOSH-approved N95 or P100 particulate respiratorFilters >99.9% of airborne diamide particulates generated during powder transfer, preventing mucosal binding.
Dermal (Hands) Dual-layer Nitrile gloves (Minimum thickness: 0.11 mm)Nitrile provides superior chemical resistance against nitrogenous heterocycles. Double gloving creates a self-validating fail-safe against micro-tears.
Dermal (Body) Flame-resistant (FR) laboratory coat with fitted cuffsPrevents the accumulation of electrostatic powder on forearms and protects against solvent/reagent splashes during reaction setups.
Ocular ANSI Z87.1 compliant chemical splash gogglesForms a complete, airtight seal around the eyes, preventing the ingress of airborne diamide dust and liquid splashes[3].

Operational Plan: Handling & Experimental Workflow

To ensure trustworthiness, the following protocol details the safe handling of Pyridazine-3,4-dicarboxylic acid diamide during a standard Hofmann rearrangement—a common application where the diamide is treated with alkaline bromine[1]. Every step is designed as a self-validating system to prevent exposure.

Step 1: Pre-Operational Setup & Validation

  • Validate Containment: Verify that the fume hood is operational with a face velocity of 80–120 FPM. Causality: This specific velocity range ensures containment of aerosolized powders without creating turbulent eddies that could blow powder back at the operator.

  • Don PPE: Equip the P100 respirator, double nitrile gloves, splash goggles, and FR lab coat.

  • Clear Workspace: Remove all incompatible materials, specifically strong oxidizing agents and strong acids, to prevent unintended hazardous reactions[3].

Step 2: Safe Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Using a grounded stainless-steel spatula, carefully transfer the Pyridazine-3,4-dicarboxylic acid diamide. Causality: Grounded tools prevent electrostatic discharge, which can violently scatter fine, dry powders into the breathing zone.

  • Immediately seal the stock container. Causality: Prevents ambient moisture absorption, which can degrade the diamide and compromise stoichiometric accuracy.

Step 3: Reaction Execution (Hofmann Rearrangement)

  • Suspend the weighed diamide in a chilled alkaline solution (e.g., NaOH/KOH) within a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add liquid bromine dropwise via an addition funnel. Causality: Bromine is highly toxic and volatile; executing this within the validated fume hood ensures that any off-gassing is safely extracted.

  • Maintain the reaction temperature below 5°C using an ice bath. Causality: The Hofmann rearrangement is exothermic; thermal control prevents the uncontrolled degradation of the highly reactive intermediate isocyanate.

Step 4: Decontamination & Doffing

  • Wipe down the balance and fume hood surfaces with a damp disposable towel. Causality: Damp wiping captures residual diamide dust without aerosolizing it.

  • Doff the outer layer of nitrile gloves before touching clean laboratory surfaces (e.g., fume hood sashes, doorknobs) to prevent cross-contamination.

Process Visualization

G Storage Chemical Storage (Dry, Cool, Sealed) PPE Don PPE (Respirator, Nitrile Gloves, Goggles) Storage->PPE Pre-operation Hood Fume Hood Operations (Weighing & Transfer) PPE->Hood Safe Handling Reaction Hofmann Reaction (Alkaline Bromine Addition) Hood->Reaction Reagent Prep Disposal Waste Segregation (Aqueous & Halogenated) Reaction->Disposal Quench & Discard

Workflow for handling Pyridazine-3,4-dicarboxamide during a Hofmann rearrangement.

Spill Response and Disposal Plan

A robust safety protocol must account for operational failures. If a spill occurs, execute the following steps:

Spill Cleanup Procedure:

  • Isolate: Evacuate non-essential personnel.

  • Contain (No Dry Sweeping): Do NOT dry sweep the powder. Causality: Dry sweeping mechanically forces the diamide into the air, drastically increasing inhalation risk.

  • Collect: Lightly mist the spilled powder with water to suppress dust generation. Carefully scoop the dampened material using a non-sparking tool into a chemically compatible, sealable waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and plenty of water. Causality: Pyridazine base structures are generally water-soluble and will safely lift from surfaces when treated with aqueous surfactants[4].

Chemical Disposal:

  • Solid Waste: Unused diamide and contaminated cleanup materials must be placed in a clearly labeled, sealed container designated for hazardous organic solid waste.

  • Aqueous Waste: Reaction byproducts must be neutralized to pH 6-8 before being transferred to aqueous hazardous waste carboys. Never dispose of pyridazine compounds down the sink[3].

References

  • Product Class 22: Other Diazinodiazines . Thieme Connect.[Link]

  • Practical Synthesis of 6-Chloro-dibenzo[c.e][1,2]oxaphosphorine . ResearchGate.[Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。